SPR741
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C44H73N13O13 |
|---|---|
Molekulargewicht |
992.1 g/mol |
IUPAC-Name |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide |
InChI |
InChI=1S/C44H73N13O13/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+/m1/s1 |
InChI-Schlüssel |
JBFNEVNUGGFPBQ-DDMCRLCFSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unlocking the Gates: A Technical Guide to the Mechanism of Action of SPR741 on Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these pathogens acts as a highly effective barrier, preventing many antibiotics from reaching their intracellular targets. SPR741, a novel polymyxin B derivative, represents a promising strategy to overcome this intrinsic resistance. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its role as a potent antibiotic adjuvant, and the experimental evidence supporting its activity. By disrupting the outer membrane integrity, this compound effectively "unlocks the gates" for a broad range of antibiotics, revitalizing their efficacy against clinically relevant Gram-negative pathogens.
Introduction: The Gram-Negative Challenge and the Advent of this compound
Gram-negative bacteria, characterized by their protective outer membrane (OM), are notoriously difficult to treat. This lipid bilayer, fortified with lipopolysaccharide (LPS), restricts the entry of many antimicrobial agents, particularly large and hydrophobic molecules.[1][2] this compound, a cationic peptide derived from polymyxin B, has been engineered to address this challenge.[1][3] Unlike its parent compound, this compound has minimal intrinsic antibacterial activity but excels as a "potentiator" or "adjuvant."[4][5] Its primary function is to permeabilize the outer membrane, thereby enabling co-administered antibiotics to penetrate the bacterial cell and exert their therapeutic effects.[1][3]
Chemically, this compound has been optimized to reduce the nephrotoxicity associated with polymyxins by modifying the N-terminus of the peptide, which lowers both its hydrophobicity and positive charge.[4][6] This structural alteration is key to its specific action on the outer membrane and its improved safety profile.[5][6]
Core Mechanism of Action: Targeted Disruption of the Outer Membrane
The central mechanism of this compound revolves around its ability to selectively disrupt the outer membrane of Gram-negative bacteria. This action is distinct from that of polymyxin B and colistin, which disrupt both the outer and cytoplasmic membranes.[2][4]
Interaction with Lipopolysaccharide (LPS)
This compound, being a cationic peptide, is electrostatically attracted to the anionic phosphate groups of lipid A in the LPS layer of the outer membrane.[4] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS molecules, leading to a disorganization of the outer membrane structure.[7] While the LPS binding affinity of this compound is lower than that of polymyxin B, it is sufficient to cause significant membrane perturbation.[4]
Outer Membrane Permeabilization
The disruption of the LPS layer creates transient pores and channels in the outer membrane, increasing its permeability.[3] This allows antibiotics that are typically excluded, such as rifampin, macrolides, and certain β-lactams, to traverse the outer membrane and accumulate in the periplasmic space, from where they can reach their respective targets.[5][6]
Evidence of Outer Membrane Perturbation
Several lines of experimental evidence confirm this compound's effect on the outer membrane:
-
Atomic Force Microscopy (AFM): Studies using AFM on Escherichia coli have visualized substantial disorder and undulations on the bacterial surface following treatment with this compound, indicating a direct physical disruption of the outer membrane.[2][4]
-
Stress Response Induction: this compound has been shown to induce the expression of RcsAB, a key regulator of the cell envelope stress response in Gram-negative bacteria.[2][4] This activation serves as a biological indicator of outer membrane perturbation.
-
Genetic Sensitization: Genetic studies have demonstrated that E. coli strains with a truncated LPS core are uniquely sensitized to this compound.[2][4] This suggests that the LPS core is crucial for keeping this compound at the outer membrane, where it can act as a potentiator.
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]
- 2. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Potentiating Power of SPR741: A Technical Guide to its Outer Membrane Permeabilizer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The intricate and highly selective outer membrane of these pathogens acts as a primary defense mechanism, effectively barring the entry of many potent antibiotics. SPR741, a novel polymyxin B analogue, has emerged as a promising adjuvant therapy. Engineered for reduced toxicity, this compound functions as an outer membrane permeabilizer, disrupting this barrier and enabling conventional antibiotics to reach their intracellular targets. This technical guide provides an in-depth analysis of this compound's mechanism of action, its synergistic activity with various antibiotics, and the experimental methodologies used to characterize its efficacy.
Core Mechanism of Action: Selective Outer Membrane Disruption
This compound is a cationic peptide derived from polymyxin B, but with key structural modifications that significantly reduce its hydrophobicity and positive charge.[1] These changes result in a compound with minimal intrinsic antibacterial activity but a retained, potent ability to interact with and disrupt the outer membrane of Gram-negative bacteria.[1][2]
The primary target of this compound is the lipopolysaccharide (LPS) layer of the outer membrane.[1][3] By binding to LPS, this compound displaces divalent cations that stabilize the membrane, leading to significant disorder and perturbation.[1] Atomic force microscopy has revealed that this compound induces substantial undulations and the formation of crevices on the bacterial surface, effectively increasing its permeability.[1] Crucially, at concentrations where it potentiates other antibiotics, this compound exhibits very little depolarizing activity on the cytoplasmic membrane, highlighting its selective action on the outer membrane and contributing to its improved safety profile compared to polymyxins.[1][3]
The proposed mechanism of this compound's potentiation activity is visualized in the following diagram:
Quantitative Analysis of Potentiation Activity
The efficacy of this compound in potentiating various antibiotics has been extensively documented through in vitro studies. The following tables summarize the significant reduction in Minimum Inhibitory Concentrations (MICs) of several antibiotics when used in combination with this compound against key Gram-negative pathogens.
Table 1: Potentiation of Rifampin against Acinetobacter baumannii
| Strain | Rifampin MIC (µg/mL) | Rifampin MIC with this compound (µg/mL) | Fold Reduction | Reference |
| AB5075 (XDR) | 4.0 | 0.5 (with 2.0 µg/mL this compound) | 8 | [4][5] |
| 28-strain diversity set | >128 (for some strains) | Growth inhibited by 1.0 µg/mL Rifampin + 4.0 µg/mL this compound for 96% of strains | ≥4 for most strains | [4][5] |
Table 2: Potentiation of Macrolides and Other Antibiotics against Escherichia coli
| Antibiotic | E. coli ATCC 25922 MIC (µg/mL) | MIC with 8 µg/mL this compound (µg/mL) | Fold Reduction | Reference |
| Rifampin | >16 | 0.002 | >8000 | [6] |
| Clarithromycin | >64 | 0.016 | 4096 | [6] |
| Erythromycin | >32 | 0.03 | 1024 | [6] |
| Azithromycin | 4 | <0.008 | >512 | [6] |
Table 3: Potentiation of Various Antibiotics against Klebsiella pneumoniae
| Antibiotic | K. pneumoniae ATCC 43816 MIC (µg/mL) | MIC with 8 µg/mL this compound (µg/mL) | Fold Reduction | Reference |
| Rifampin | >16 | 0.016 | >1000 | [6] |
| Clarithromycin | >64 | 0.25 | >256 | [6] |
| Erythromycin | >32 | 0.5 | >64 | [6] |
| Azithromycin | 2 | 0.06 | 32 | [6] |
In Vivo Efficacy
The potentiation observed in vitro translates to significant efficacy in vivo. Murine infection models have demonstrated the life-saving potential of this compound combination therapy.
Table 4: In Vivo Efficacy of this compound and Rifampin Combination
| Infection Model | Pathogen | Treatment | Outcome | Reference |
| Murine Pulmonary Infection | A. baumannii AB5075 (XDR) | This compound (60 mg/kg BID) + Rifampin (5 mg/kg BID) | 90% survival rate; >2-log10 reduction in bacterial burden compared to rifampin alone.[4] | [4] |
| Murine Thigh Infection | E. coli, K. pneumoniae, E. cloacae, A. baumannii | This compound (≤20 mg/kg/dose) + Rifampin | Significant reduction in bacterial burden below stasis for all isolates.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the activity of this compound.
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) at concentrations that are multiples of the highest concentration to be tested.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute the partner antibiotic along the x-axis and this compound along the y-axis. This creates a checkerboard of varying concentrations of both agents.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the plate and incubate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC Index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
The workflow for a checkerboard assay is depicted below:
Time-Kill Assay
This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Methodology:
-
Culture Preparation: Grow a bacterial culture to the logarithmic phase in CAMHB.
-
Exposure: Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing the test agents (this compound alone, partner antibiotic alone, and the combination at specific concentrations). Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Outer Membrane Permeability Assay
This assay directly assesses the ability of this compound to permeabilize the outer membrane.
Methodology:
-
Bacterial Preparation: Grow and wash bacterial cells, then resuspend them in a suitable buffer.
-
Fluorescent Probe: Add a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in an aqueous environment but strongly in the hydrophobic environment of a membrane.
-
Treatment: Add varying concentrations of this compound to the bacterial suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that NPN has entered the outer membrane, signifying permeabilization.
Conclusion
This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative infections. Its unique mechanism of selectively permeabilizing the outer membrane, coupled with a favorable safety profile, allows it to act as a powerful adjuvant, restoring the efficacy of a broad range of existing antibiotics. The robust in vitro and in vivo data underscore the potential of this compound-based combination therapies to address critical unmet medical needs. Further clinical development and research into novel combinations are warranted to fully realize the therapeutic promise of this innovative approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
The Development of SPR741: A Novel Polymyxin Analogue and Antibiotic Potentiator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SPR741, a novel, synthetically derived analogue of polymyxin B, represents a significant advancement in the strategy to combat multidrug-resistant (MDR) Gram-negative bacteria. Unlike its parent compound, this compound has been specifically engineered to minimize the inherent nephrotoxicity associated with polymyxins while retaining the ability to disrupt the outer membrane of Gram-negative pathogens.[1][2][3] This targeted modification results in a compound with minimal intrinsic antibacterial activity but a potent capacity to potentiate a wide range of otherwise ineffective antibiotics.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.
Introduction: The Challenge of Gram-Negative Resistance and the Advent of Potentiators
The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has created an urgent need for innovative therapeutic strategies. The complex outer membrane of these pathogens serves as a formidable barrier, preventing many antibiotics from reaching their intracellular targets.[7][8] One promising approach is the use of "potentiators," molecules that can permeabilize this outer membrane, thereby restoring or enhancing the activity of existing antibiotics.[7] this compound (also known as NAB741) emerged from this strategy as a clinical-stage candidate.[9][10]
Discovery and Chemical Optimization
This compound is a cationic peptide derived from polymyxin B.[10] Key structural modifications were introduced to mitigate the dose-limiting nephrotoxicity of polymyxins, which is primarily attributed to the molecule's positive charge and lipophilic fatty acid side chain.[1][2] In this compound, the hydrophobic tail of polymyxin B is removed and replaced with an acetylated terminal amine, and a diaminobutyric acid (DAB) residue is substituted with a serine. These changes reduce both the hydrophobicity and the net positive charge of the molecule.[11]
-
Chemical Structure of this compound
Mechanism of Action: Perturbation of the Outer Membrane
This compound's primary mechanism of action is the disruption of the outer membrane of Gram-negative bacteria.[8][13] It interacts with the lipid A component of lipopolysaccharide (LPS), leading to a disorganization of the outer membrane's integrity.[13] This perturbation creates transient pores or channels, increasing the permeability of the membrane to other molecules, including co-administered antibiotics that would otherwise be excluded.[10][14]
Unlike polymyxin B, this compound exhibits minimal activity against the inner cytoplasmic membrane, which is a key factor in its improved safety profile.[8][11] Studies using atomic force microscopy have visualized the undulating and crevice-forming effects of this compound on the bacterial surface.[11] Furthermore, gene expression analyses have shown that this compound induces the RcsAB stress response, a sensor for outer membrane perturbation.[8][11]
Preclinical Development
In Vitro Activity
This compound has demonstrated the ability to significantly potentiate the activity of a broad range of antibiotics against various Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[6][7] This potentiation is evidenced by substantial reductions in the minimum inhibitory concentrations (MICs) of the partner antibiotics when co-administered with this compound.
Table 1: In Vitro Potentiation of Various Antibiotics by this compound against E. coli
| Antibiotic | E. coli Subset | MIC90 (mg/L) - Antibiotic Alone | MIC90 (mg/L) - Antibiotic + this compound (8 mg/L) | Fold-Decrease in MIC90 | Reference |
| Minocycline | All | - | 0.5 - 2 | 4 to 32-fold | [15] |
| Azithromycin | Non-AmpC/MBL producers | >16 | 2 - 4 | ≥8 to 16-fold | [16] |
| Fusidic Acid | All | >64 | 4 - 8 | ≥16 to 32-fold | [15] |
| Temocillin | KPC-producers | 16 | 2 | 8-fold | [17] |
| Mecillinam | MBL-producers | >256 | 4 | ≥64-fold | [17] |
In Vivo Efficacy
The potentiation effect of this compound has been confirmed in various animal models of infection, most notably the neutropenic murine thigh and pulmonary infection models.
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Animal Model | Pathogen | Combination Therapy | Efficacy Endpoint | Outcome | Reference |
| Neutropenic Murine Thigh | MDR Enterobacteriaceae | Azithromycin + this compound | Change in log10 CFU/thigh at 24h | -0.53 ± 0.82 log10 reduction | [18] |
| Murine Pulmonary | XDR A. baumannii | Rifampin + this compound | Survival Rate | 90% survival with combination vs. 50% with rifampin alone | [2] |
| Murine Pulmonary | XDR A. baumannii | Rifampin + this compound | Bacterial Burden | 2.0-log10 reduction vs. rifampin alone | [1] |
| Neutropenic Murine Thigh | E. coli, K. pneumoniae, E. cloacae, A. baumannii | Rifampin + this compound | Bacterial Burden | Significant reductions below stasis | [19] |
Clinical Development
This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.
Pharmacokinetics
In a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study (NCT03022175), this compound was administered intravenously.[9][20]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose)
| Dose (mg) | Cmax (μg/mL) (Mean ± SD) | AUC0-inf (μg·h/mL) (Mean ± SD) | t1/2 (h) (Mean ± SD) | Reference |
| 100 | 10.3 ± 1.5 | 18.2 ± 3.4 | 2.0 ± 0.4 | [5] |
| 200 | 20.1 ± 3.5 | 37.8 ± 7.2 | 2.2 ± 0.3 | [5] |
| 400 | 41.5 ± 7.1 | 80.3 ± 13.9 | 2.5 ± 0.4 | [5] |
| 800 | 85.1 ± 14.2 | 173.0 ± 31.9 | 2.8 ± 0.4 | [5] |
-
Key Findings:
-
This compound demonstrated a linear and proportional pharmacokinetic profile with increasing single doses up to 800 mg.[5]
-
The mean half-life (t1/2) after single doses ranged from 2.0 to 3.8 hours.[5][21]
-
After multiple doses, the mean half-life was approximately 2.2 hours on day 1 and up to 14.0 hours on day 14, with no evidence of accumulation.[3][4]
-
A significant portion of the administered dose (>50% for doses of 100 to 800 mg) was excreted in the urine within the first 4 hours.[3][4]
-
Safety and Tolerability
This compound was generally well-tolerated in Phase 1 trials at single doses up to 800 mg and multiple doses up to 600 mg every 8 hours for 14 days.[9] A subsequent drug-drug interaction study (NCT03376529) found that the pharmacokinetic profiles of this compound and partner β-lactam antibiotics (piperacillin-tazobactam, ceftazidime, and aztreonam) were unchanged upon co-administration.[3][4]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[5]
Synergy Testing: Checkerboard Assay
The checkerboard assay is used to assess the synergistic effect of this compound in combination with a partner antibiotic.
-
Plate Setup: Two-fold serial dilutions of this compound are made along the y-axis of a 96-well microtiter plate, and serial dilutions of the partner antibiotic are made along the x-axis.[22]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL).[19]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[24][25]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[9][24]
-
Infection: A defined inoculum of the bacterial pathogen (e.g., 10^6 - 10^7 CFU/mL) is injected into the thigh muscle of the mice.[1]
-
Treatment: Treatment with this compound, the partner antibiotic, or the combination is initiated at a specified time post-infection (e.g., 2 hours).
-
Assessment: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial enumeration (CFU counting).
-
Outcome: Efficacy is typically measured as the change in log10 CFU per thigh compared to the starting inoculum or an untreated control group.
Conclusion
This compound is a promising antibiotic potentiator that addresses a critical need in the fight against Gram-negative bacterial infections. Through targeted chemical modifications, the toxicity associated with the polymyxin class has been significantly reduced while preserving the crucial outer membrane-disrupting activity. Preclinical and early clinical data have demonstrated its ability to restore the activity of numerous antibiotics against MDR pathogens. The continued development of this compound in combination with various antibiotic partners holds the potential to provide valuable new treatment options for serious and life-threatening infections.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GSRS [precision.fda.gov]
- 13. Compound | AntibioticDB [antibioticdb.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. In Vitro Activity Analysis of a New Polymyxin, this compound, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (this compound) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 25. criver.com [criver.com]
Revitalizing Antibiotic Efficacy: A Technical Guide to SPR741's Potentiation Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With a dwindling pipeline of new antibiotics, innovative strategies are crucial to extend the lifespan of our existing antimicrobial arsenal. SPR741, a novel polymyxin B derivative, has emerged as a promising antibiotic potentiator. By selectively disrupting the outer membrane of Gram-negative bacteria, this compound facilitates the entry of co-administered antibiotics that would otherwise be ineffective. This in-depth technical guide provides a comprehensive overview of the core science behind this compound, detailing its mechanism of action, summarizing key quantitative data on its potentiation effects, and providing detailed experimental protocols for the methodologies cited. Visualizations of key pathways and workflows are included to enhance understanding.
Introduction: The Challenge of Gram-Negative Resistance and the Advent of this compound
Gram-negative bacteria possess a formidable defense in their outer membrane, a lipid bilayer that acts as a highly selective permeability barrier, effectively excluding many classes of antibiotics.[1][2] This intrinsic resistance, coupled with acquired resistance mechanisms, has led to the emergence of "superbugs" such as carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii (CRAB), for which treatment options are severely limited.[2]
This compound (formerly NAB741) is a cationic peptide derived from polymyxin B, engineered to address this challenge.[3][4] Unlike its parent compound, this compound has minimal intrinsic antibacterial activity, a modification that significantly reduces the nephrotoxicity associated with polymyxins.[3][5] Its primary function is to act as an adjuvant, disrupting the outer membrane and thereby enabling a range of antibiotics to reach their intracellular targets.[5][6]
Mechanism of Action: A Targeted Disruption of the Outer Membrane
This compound's mechanism of action is centered on its ability to interact with and disrupt the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[6][7] This interaction is believed to be initiated by the electrostatic attraction between the cationic peptide and the anionic LPS molecules. This binding displaces divalent cations (Mg2+ and Ca2+) that normally stabilize the LPS layer, leading to a localized disorganization of the outer membrane.[6] This transient disruption creates pores or channels through which co-administered antibiotics can traverse the outer membrane and access their targets within the periplasm or cytoplasm.[5][8]
dot
Caption: Mechanism of this compound-mediated antibiotic potentiation.
Quantitative Data on Antibiotic Potentiation
The efficacy of this compound in potentiating various classes of antibiotics has been demonstrated in numerous in vitro studies. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) for several key antibiotics when combined with this compound against challenging Gram-negative pathogens.
Table 1: Potentiation of Rifampin by this compound against Acinetobacter baumannii
| Strain | Rifampin MIC (µg/mL) | Rifampin + this compound (2 µg/mL) MIC (µg/mL) | Fold Reduction in MIC | Reference |
| AB5075 (XDR) | 4.0 | 0.5 | 8 | [9] |
Table 2: Potentiation of Various Antibiotics by this compound (8 µg/mL) against Escherichia coli ATCC 25922
| Antibiotic | Antibiotic Alone MIC (µg/mL) | Antibiotic + this compound MIC (µg/mL) | Fold Reduction in MIC | Reference |
| Rifampin | >16 | 0.002 | >8000 | [3] |
| Clarithromycin | 64 | 0.016 | 4000 | [3] |
| Erythromycin | 32 | 0.03 | >1000 | [3] |
| Azithromycin | 16 | 0.5 | 32 | [3] |
| Fusidic Acid | >128 | 0.25 | >512 | [3] |
| Mupirocin | >128 | 1 | >128 | [3] |
Table 3: Potentiation of Azithromycin by this compound against MDR Enterobacteriaceae
| Isolate Type | Number of Isolates | Azithromycin MIC Range (µg/mL) | Azithromycin + this compound MIC Range (µg/mL) | Reference |
| MDR E. coli & K. pneumoniae | 30 | 8 to >128 | 0.125 to >32 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's potentiation effects.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solutions of antibiotics and this compound
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate. For combination studies, a fixed concentration of this compound is added to each well containing the serially diluted antibiotic.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
dot
Caption: Workflow for MIC determination by broth microdilution.
Checkerboard Assay for Synergy Testing
This assay is used to systematically evaluate the interaction between two antimicrobial agents.[4][13]
Objective: To determine if the combination of two agents results in a synergistic, additive, indifferent, or antagonistic effect.
Materials:
-
96-well microtiter plates
-
CAMHB
-
Standardized bacterial inoculum
-
Stock solutions of two antimicrobial agents (e.g., an antibiotic and this compound)
Procedure:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Typically, serial dilutions of Agent A are made along the x-axis, and serial dilutions of Agent B are made along the y-axis.
-
Inoculate all wells with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Following incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Agent A + FIC of Agent B Where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) And FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing over time.[14][15]
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
Standardized bacterial inoculum
-
Antimicrobial agents
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Procedure:
-
Prepare tubes with CAMHB containing the desired concentrations of the antimicrobial agent(s), alone and in combination. Include a growth control tube without any agent.
-
Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10^5 CFU/mL.
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
Interpretation:
-
Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
Neutropenic Murine Thigh Infection Model
This in vivo model is widely used to evaluate the efficacy of antimicrobial agents.[3][6][16]
Objective: To assess the in vivo efficacy of an antimicrobial agent or combination in a localized infection model.
Materials:
-
Mice (typically rendered neutropenic with cyclophosphamide)
-
Standardized bacterial inoculum
-
Antimicrobial agents for injection
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
Two to four days later, inoculate the thigh muscle of the mice with a standardized bacterial suspension.
-
At a specified time post-infection (e.g., 2 hours), begin treatment with the antimicrobial agent(s) via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
Continue treatment for a defined period (e.g., 24 hours).
-
At the end of the treatment period, euthanize the mice, aseptically remove the thighs, and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh or CFU/gram of tissue).
-
Compare the bacterial load in treated groups to that in an untreated control group.
dot
References
- 1. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
- 2. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. 3.13. Outer Membrane Permeability Assay [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 14. Time–Kill Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Intrinsic Antibacterial Activity of SPR741: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741, a novel polymyxin B analogue, has emerged as a promising potentiator of antibiotics against Gram-negative bacteria.[1][2] Unlike its parent compound, this compound was chemically optimized to reduce toxicity, resulting in a molecule with minimal intrinsic antimicrobial activity but a retained capacity to permeabilize the outer membrane of these challenging pathogens.[1] This technical guide provides an in-depth analysis of the intrinsic antibacterial activity of this compound, focusing on its mechanism of action, spectrum of activity, and its primary role as a potentiator. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant pathways and workflows.
Core Mechanism of Action: Outer Membrane Disruption
This compound's primary mechanism of action is the disruption of the Gram-negative outer membrane (OM).[1][3][4][5] This effect is achieved through interaction with the lipopolysaccharide (LPS) layer, a key component of the OM.[1][4] While this compound has a reduced positive charge and lacks the lipophilic fatty acid tail of polymyxin B, it retains the ability to interact with and disorganize the LPS, thereby increasing the permeability of the outer membrane.[4][6][7] This disruption allows co-administered antibiotics, which might otherwise be excluded, to gain access to their intracellular targets.[3][8]
Studies have shown that this compound's interaction is predominantly with the OM, with minimal disruption of the cytoplasmic membrane at concentrations effective for potentiation.[1][2] This targeted activity is a key differentiator from polymyxin B, which exhibits activity at both the outer and cytoplasmic membranes.[1] The unique perturbation of the OM by this compound induces the RcsAB stress response, a sensor for OM perturbation, further confirming its specific site of action.[1][2]
Intrinsic Antibacterial Activity
This compound exhibits minimal intrinsic antibacterial activity against a wide range of Gram-negative bacteria.[8][9] Its design prioritizes the reduction of toxicity associated with polymyxins, which is linked to their potent bactericidal action.[6][7] The tables below summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.
Table 1: Intrinsic Activity of this compound Against Key Gram-Negative Pathogens
| Bacterial Species | Strain | MIC (μg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 16 | [9] |
| Klebsiella pneumoniae | ATCC 43816 | >128 | [9] |
| Acinetobacter baumannii | NCTC 12156 | >128 | [9] |
| Acinetobacter baumannii | AB5075 | 128 | [1] |
Potentiation of Other Antibiotics
The true therapeutic potential of this compound lies in its ability to potentiate the activity of a broad spectrum of antibiotics against multidrug-resistant Gram-negative bacteria.[9][10] By increasing outer membrane permeability, this compound effectively lowers the MIC of partner antibiotics, in some cases by over 1000-fold.[10][11]
Table 2: Potentiation of Rifampin Activity by this compound against Acinetobacter baumannii
| Strain | Rifampin MIC (μg/mL) | Rifampin MIC with this compound (2.0 μg/mL) (μg/mL) | Fold Reduction | Reference |
| AB5075 | 4.0 | 0.5 | 8 | [1] |
Table 3: Potentiation of Various Antibiotics by this compound against E. coli ATCC 25922
| Antibiotic | Antibiotic MIC (μg/mL) | Antibiotic MIC with this compound (8 μg/mL) (μg/mL) | Fold Reduction | Reference |
| Clarithromycin | >128 | 0.015 | >8000 | [11] |
| Rifampin | 16 | 0.002 | 8000 | [11] |
| Azithromycin | >128 | 0.25 | >512 | [10] |
| Erythromycin | >128 | 1 | >128 | [10] |
| Fusidic Acid | >128 | 2 | >64 | [10] |
Table 4: Potentiation of Macrolide Activity by this compound against K. pneumoniae
| Strain | Antibiotic | FICI | Synergy Interpretation | Reference |
| LH2020 (PDR) | Erythromycin | ≤0.5 | Synergistic | [3] |
| LH2020 (PDR) | Clarithromycin | ≤0.5 | Synergistic | [3] |
FICI: Fractional Inhibitory Concentration Index. Synergy is typically defined as an FICI of ≤ 0.5.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the intrinsic activity and potentiation effect of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 μL.
-
-
Inoculation and Incubation:
-
Add 50 μL of the prepared bacterial inoculum to each well, bringing the total volume to 100 μL.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Checkerboard Assay for Synergy Testing
This assay is used to assess the synergistic effect of this compound in combination with another antibiotic.
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis in CAMHB.
-
The final volume in each well after adding the inoculum will be 100 μL.
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described for the MIC assay.
-
Inoculate each well with 50 μL of the bacterial suspension.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic effect of this compound alone or in combination over time.
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with this compound, the partner antibiotic, the combination, or no drug (growth control).
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.
-
-
Data Analysis:
-
Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the ability of this compound to permeabilize the outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
-
Cell Preparation:
-
Grow bacteria to mid-log phase and wash the cells with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
Assay Procedure:
-
In a black 96-well plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 μM.
-
Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).
-
Add this compound at various concentrations and immediately monitor the increase in fluorescence over time.
-
An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.
-
Cytoplasmic Membrane Depolarization Assay
This assay uses a membrane potential-sensitive dye, such as DiSC₃(5), to assess the effect of this compound on the cytoplasmic membrane.
-
Cell Preparation:
-
Prepare bacterial cells as described for the NPN uptake assay.
-
-
Assay Procedure:
-
Add the bacterial suspension to a cuvette or 96-well plate.
-
Add DiSC₃(5) to a final concentration of ~1-2 μM and allow it to incorporate into the energized membranes, which quenches its fluorescence.
-
Once a stable baseline of low fluorescence is achieved, add this compound.
-
Monitor the fluorescence (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates depolarization of the cytoplasmic membrane.
-
Visualizing Workflows and Pathways
Experimental Workflows
Signaling Pathway
Conclusion
This compound possesses minimal intrinsic antibacterial activity, a characteristic intentionally designed to enhance its safety profile. Its significant contribution to antimicrobial therapy lies in its potent ability to disrupt the outer membrane of Gram-negative bacteria, thereby sensitizing them to a wide range of existing antibiotics. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and harness the potential of this compound in combating antibiotic resistance. The detailed methodologies and visual workflows offer a practical resource for further investigation into this promising antibiotic potentiator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of bacterial cell size and growth rate via activation of a cell envelope stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rcs Phosphorelay Is a Cell Envelope Stress Response Activated by Peptidoglycan Stress and Contributes to Intrinsic Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Rcs System in Enterobacteriaceae: Envelope Stress Responses and Virulence Regulation [frontiersin.org]
- 10. RcsF-independent mechanisms of signaling within the Rcs phosphorelay | PLOS Genetics [journals.plos.org]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
The Core Interaction: A Technical Guide to SPR741 and Bacterial Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, characterized by its lipopolysaccharide (LPS) leaflet, serves as a highly effective permeability barrier, limiting the efficacy of many antibiotics. SPR741, a novel polymyxin B analogue, has emerged as a promising "potentiator" molecule. It is designed to disrupt this outer membrane, thereby increasing its permeability and enabling co-administered antibiotics to reach their intracellular targets. This technical guide provides an in-depth examination of the molecular interactions between this compound and bacterial LPS, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This compound acts predominantly on the outer membrane, a mechanism distinct from the dual membrane action of polymyxins like colistin, which contributes to its improved safety profile.[1][2] By understanding this core interaction, researchers can better leverage this compound's potential in developing combination therapies to combat critical Gram-negative pathogens.
Introduction to this compound
This compound is a cationic peptide derived from polymyxin B, chemically optimized to reduce the toxicity associated with its parent compound.[3][4] Key structural modifications, including the removal of the fatty acyl tail and a reduction in the molecule's net positive charge, result in a compound with minimal intrinsic antibacterial activity.[3][5] Instead, its primary function is to act as an adjuvant or potentiator.[4][6] this compound interacts with the outer membrane of Gram-negative bacteria, increasing its permeability and allowing other antibiotics, which would otherwise be ineffective, to enter the cell and exert their therapeutic effects.[2][6][7] This approach broadens the spectrum of activity for many existing antibiotics against challenging pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[4][8]
Mechanism of Action: The this compound-LPS Interaction
The primary mechanism of this compound involves a targeted interaction with the lipopolysaccharide component of the Gram-negative outer membrane.
2.1. Outer Membrane Perturbation As a cationic peptide, this compound is electrostatically attracted to the anionic phosphate groups of Lipid A, the anchor of the LPS molecule.[3] This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to significant disorganization and perturbation of the outer membrane.[1][3] Atomic force microscopy studies have revealed that treatment with this compound causes substantial disorder and undulations on the surface of E. coli, creating crevices approximately 20 nm wide.[3] This disruption increases the permeability of the outer membrane, facilitating the influx of co-administered antibiotics.[2]
2.2. Selective Membrane Activity A crucial distinction between this compound and polymyxins like polymyxin B (PMB) is its selective action. While PMB disrupts both the outer and the cytoplasmic membranes, this compound's activity is predominantly focused on the outer membrane.[1][3] At concentrations where it effectively potentiates other antibiotics, this compound causes very little depolarization of the cytoplasmic membrane.[1][3] This selectivity is attributed to its reduced positive charge and hydrophobicity, which minimizes the potential for nephrotoxicity commonly associated with polymyxins.[5][9][10]
2.3. Cellular Stress Response The perturbation of the outer membrane by this compound triggers a specific cellular stress response. Promoter activity assays have shown that challenging E. coli with this compound induces the expression of the RcsAB transcriptional regulator.[1][3] The Rcs phosphorelay system is a known sensor for outer membrane disorder, and its activation provides further evidence that this compound's primary target is the bacterial envelope.[1][3]
Quantitative Data
The following tables summarize the key quantitative findings related to this compound's interaction with LPS and its potentiation effects.
Table 1: Relative Binding Affinity to Lipopolysaccharide (LPS) and Lipid A
| Compound | Binding Target | Relative Affinity |
| Polymyxin B (PMB) | Rough-type LPS (E. coli) | Highest |
| Polymyxin B Nonapeptide (PMBN) | Rough-type LPS (E. coli) | Intermediate |
| This compound | Rough-type LPS (E. coli) | Lowest |
| Polymyxin B (PMB) | Lipid A (E. coli) | High |
| Polymyxin B Nonapeptide (PMBN) | Lipid A (E. coli) | Similar affinity to PMB, but reduced amplitude |
| This compound | Lipid A (E. coli) | Reduced affinity compared to PMB |
Data derived from BODIPY-cadaverine displacement assays. The rank order of affinity for rough-type LPS was determined to be PMB > PMBN > this compound. The reduced affinity of this compound is presumed to be due to its lower net positive charge.[3]
Table 2: Potentiation of Antibiotics by this compound Against Gram-Negative Bacteria
| Antibiotic | Organism | This compound Concentration | Fold Reduction in MIC |
| Rifampin | A. baumannii (AB5075) | 2.0 µg/mL | 8 |
| Clarithromycin | E. coli / K. pneumoniae | Not specified | 32 to 8,000 |
| Rifampin | E. coli / K. pneumoniae | Not specified | 32 to 8,000 |
| Azithromycin | E. coli / K. pneumoniae | Not specified | 32 to 8,000 |
| Minocycline | A. baumannii (AB5075) | 8.0 µg/mL | 40 |
| Mecillinam | MBL-producing E. coli | 8 mg/L | >32 (MIC90 from >256 to 4 mg/L) |
| Minocycline | E. coli | Not specified | 4 to 32 |
| Fusidic Acid | E. coli | Not specified | 16 to 32 |
MIC: Minimum Inhibitory Concentration. The data demonstrates that this compound significantly enhances the in vitro efficacy of a diverse range of antibiotics against multidrug-resistant Gram-negative isolates.[5][8][10][11][12]
Table 3: In Vivo Efficacy of this compound Combination Therapy
| Combination Therapy | Infection Model | Organism | Efficacy Metric | Result |
| This compound + Rifampin | Murine Pulmonary Infection | A. baumannii (XDR) | Survival | Significantly increased survival compared to monotherapy |
| This compound + Clarithromycin + Erythromycin | Neutropenic Murine Thigh Infection | K. pneumoniae (PDR) | Bacterial Load | 4.52 Log10 CFU/thigh reduction compared to vehicle |
| This compound + Minocycline | Murine Wound Infection | A. baumannii | Bacterial Burden | ~2-3 Log10 reduction compared to monotherapy |
XDR: Extensively Drug-Resistant; PDR: Pandrug-Resistant. These studies highlight the translation of in vitro potentiation to in vivo efficacy.[5][9][10][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are central to studying the this compound-LPS interaction.
4.1. BODIPY-Cadaverine (BC) LPS Displacement Assay
-
Principle: This assay quantifies the binding affinity of compounds to LPS. The fluorescence of the BC probe is quenched upon binding to the phosphate groups of Lipid A. When a test compound displaces the BC probe, its fluorescence is dequenched, resulting in a measurable increase in intensity.[3]
-
Protocol:
-
Prepare concentrated solutions of this compound, Polymyxin B (positive control), and Polymyxin B Nonapeptide in Tris-HCl buffer (50 mM, pH 7.4).
-
Perform serial dilutions of the test compounds in the same buffer.
-
Use rough-type LPS (from E. coli EH100) or purified Lipid A as the binding target.
-
Add the BC probe to the LPS or Lipid A solution. The probe's fluorescence will be quenched.
-
Add the serially diluted test compounds to the LPS/Lipid A-BC mixture.
-
Measure the fluorescence intensity. The increase in fluorescence corresponds to the displacement of the BC probe and is proportional to the binding of the test compound.
-
Plot the dose-dependent increase in fluorescence to compare the relative binding affinities of the compounds.[3]
-
4.2. Cytoplasmic Membrane Depolarization Assay
-
Principle: This assay assesses the integrity of the cytoplasmic membrane using the membrane potential-sensitive fluorescent dye DiSC3(5). Depolarization of the membrane leads to the release of the dye from the membrane and an increase in fluorescence.
-
Protocol:
-
Grow bacterial cells (e.g., E. coli) to the mid-logarithmic phase.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Add the DiSC3(5) dye to the cell suspension and incubate to allow the dye to incorporate into the cytoplasmic membrane, quenching its fluorescence.
-
Add varying concentrations of this compound or control compounds (e.g., PMB, PMBN).
-
Monitor the fluorescence over time. A significant increase in fluorescence indicates cytoplasmic membrane depolarization. At concentrations below 32 µg/mL, this compound shows only slight disruption, in contrast to the significant depolarization caused by PMB and PMBN.[3]
-
4.3. Minimum Inhibitory Concentration (MIC) Potentiation Assay
-
Principle: This assay determines the lowest concentration of an antibiotic that inhibits visible bacterial growth, both alone and in the presence of a fixed, sub-inhibitory concentration of a potentiator like this compound.
-
Protocol:
-
Use the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a 96-well microtiter plate with serial dilutions of the primary antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a second plate identical to the first, but supplement the broth in each well with a fixed concentration of this compound (e.g., 4 or 8 µg/mL).
-
Inoculate all wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.
-
Calculate the fold reduction in MIC by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound. A reduction of ≥4-fold is typically considered potentiation.[10][14][15]
-
4.4. Time-Kill Assay
-
Principle: This dynamic assay measures the rate of bacterial killing over time when exposed to antimicrobial agents, alone or in combination.
-
Protocol:
-
Grow an overnight culture of the test organism and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Add the test articles at specified concentrations (e.g., this compound alone, antibiotic alone, and the combination). Include a growth control without any drug.
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), remove aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the Log10 CFU/mL versus time. Synergy is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[10][13]
-
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz DOT language to illustrate key processes.
Caption: this compound binds to LPS, disrupting the outer membrane and allowing co-administered antibiotics to enter the cell.
Caption: Workflow of the fluorescence-based assay to measure this compound binding affinity to LPS.
Caption: this compound-induced outer membrane damage activates the Rcs phosphorelay stress response system in E. coli.
Conclusion
This compound represents a targeted strategy to overcome the formidable outer membrane barrier of Gram-negative bacteria. Its mechanism is centered on a specific, disruptive interaction with lipopolysaccharide, which, while having a lower binding affinity than its parent compound polymyxin B, is sufficient to permeabilize the membrane to other antibiotics.[3] The key advantage of this compound lies in its selective action on the outer membrane, which mitigates the cytoplasmic membrane damage and associated toxicity seen with other polymyxins.[1][3] The quantitative data from in vitro potentiation and in vivo infection models strongly support its development as a combination therapy partner.[5][8][9] The detailed protocols provided herein offer a framework for further investigation into this and other potentiator molecules. By focusing on undermining the bacteria's primary defense, this compound offers a promising path to revitalize our existing antibiotic arsenal against some of the most difficult-to-treat infections.
References
- 1. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 10. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activity Analysis of a New Polymyxin, this compound, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
The Reinvention of a Last-Resort Antibiotic: A Technical Deep Dive into the Structural Modifications of SPR741 from Polymyxin B
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, compelling the scientific community to revisit and re-engineer older classes of antibiotics. Polymyxins, while potent, are often relegated to last-resort options due to their significant nephrotoxicity. This guide provides an in-depth technical exploration of SPR741, a novel polymyxin B derivative, detailing the specific structural modifications that enhance its safety profile while repurposing it as a powerful antibiotic potentiator. We will delve into the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the underlying molecular pathways it modulates.
Structural Evolution: From Potent Antibiotic to Strategic Adjuvant
This compound represents a paradigm shift in the application of polymyxin scaffolds. Instead of direct bactericidal activity, its design focuses on disrupting the outer membrane of Gram-negative bacteria, thereby enabling co-administered antibiotics to reach their intracellular targets. This was achieved through targeted structural modifications of the parent molecule, polymyxin B.
The key chemical alterations that transform polymyxin B into this compound are:
-
Removal of the N-terminal fatty acid tail: The hydrophobic fatty acyl chain of polymyxin B is replaced with an acetylated terminal amine. This modification significantly reduces the molecule's hydrophobicity.
-
Substitution of a diaminobutyric acid (Dab) residue: A positively charged Dab residue in the peptide core is substituted with a neutral serine residue. This alteration decreases the overall positive charge of the molecule.
These changes collectively result in a molecule with minimal intrinsic antibacterial activity but a significantly improved safety profile, particularly a marked reduction in nephrotoxicity.[1][2] this compound acts as an adjuvant, effectively lowering the minimum inhibitory concentration (MIC) of a broad range of antibiotics against challenging Gram-negative pathogens.
Quantitative Efficacy: A Tabular Comparison
The primary function of this compound is to potentiate the activity of other antibiotics. The following tables summarize the in vitro efficacy of this compound in combination with various antibiotics against key Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs), with lower values indicating greater potency.
Table 1: Potentiation of Rifampin by this compound against Acinetobacter baumannii
| Strain | Rifampin MIC (µg/mL) | Rifampin + this compound (2.0 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| AB5075 | 4.0 | 0.5 | 8 |
Data sourced from a study demonstrating synergy between this compound and rifampin.
Table 2: Potentiation of Minocycline by this compound against Acinetobacter baumannii
| Antibiotic | MIC (µg/mL) |
| Minocycline alone | >0.5 |
| This compound alone | >64 |
| Minocycline + this compound | 0.125 |
This represents a greater than 4-fold increase in the activity of minocycline.
Table 3: Potentiation of Various Antibiotics by this compound against Diverse Gram-Negative Pathogens
| Organism | Antibiotic | Antibiotic MIC (µg/mL) | Antibiotic + this compound (8 µg/mL) MIC (µg/mL) |
| E. coli | Azithromycin | >16 | 0.5 |
| K. pneumoniae | Azithromycin | >16 | 8 |
| A. baumannii | Clarithromycin | >32 | 2 |
| E. coli | Minocycline | 2 | 0.25 |
| K. pneumoniae | Minocycline | 4 | 1 |
This table showcases the broad-spectrum potentiation effect of this compound.
Reduced Toxicity: A Safer Polymyxin Derivative
A critical driver for the development of this compound was the mitigation of the severe nephrotoxicity associated with polymyxin B. The structural modifications directly address the molecular features linked to renal damage.
Table 4: Comparative Nephrotoxicity Profile of this compound and Polymyxin B
| Compound | In Vivo Model | Dosage | Key Findings |
| Polymyxin B | Cynomolgus Monkey | 12 mg/kg/day | Nephrotoxicity observed |
| This compound | Cynomolgus Monkey | >60 mg/kg/day | No-Observed-Adverse-Effect-Level (NOAEL) |
This data highlights the significantly wider therapeutic window of this compound.
Mechanism of Action: Perturbing the Outer Membrane and Triggering a Stress Response
This compound's primary mechanism of action is the disruption of the outer membrane of Gram-negative bacteria. This is initiated by an electrostatic interaction with the lipid A component of lipopolysaccharide (LPS). This interaction displaces divalent cations that stabilize the LPS layer, leading to increased membrane permeability.
This outer membrane stress activates the Regulator of Capsule Synthesis (Rcs) phosphorelay system , a key signaling pathway that senses and responds to envelope damage.
Caption: Rcs phosphorelay pathway activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
Solid-Phase Synthesis of this compound (and Analogs)
The synthesis of this compound and other polymyxin B analogs is typically achieved through solid-phase peptide synthesis (SPPS).
Caption: Workflow for solid-phase synthesis of this compound.
Methodology:
-
Resin Preparation: A suitable solid support, such as a rink amide resin, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.
-
Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be capped by acetylation with acetic anhydride.
-
Peptide Elongation: Steps 2-5 are repeated for each amino acid in the linear peptide sequence.
-
Side-Chain Deprotection: Specific protecting groups on the amino acid side chains are selectively removed to allow for cyclization.
-
On-Resin Cyclization: The linear peptide is cyclized while still attached to the solid support. This is a critical step to form the cyclic core of the molecule.
-
Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the partner antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells in increasing concentrations along the x-axis, and the dilutions of the partner antibiotic are added in increasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two agents.
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
In Vitro Nephrotoxicity Assessment using HK-2 Cells
Human kidney-2 (HK-2) cells, an immortalized human proximal tubule epithelial cell line, are commonly used to assess the nephrotoxic potential of drug candidates.
Methodology:
-
Cell Culture: HK-2 cells are cultured in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere and grow to a confluent monolayer.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound, polymyxin B (as a positive control), and a vehicle control. The cells are then incubated for a defined period (e.g., 24 or 48 hours).
-
Assessment of Cytotoxicity:
-
Lactate Dehydrogenase (LDH) Release Assay: The amount of LDH released into the culture medium from damaged cells is quantified using a commercially available kit. Increased LDH levels indicate loss of membrane integrity and cytotoxicity.
-
Gamma-Glutamyl Transferase (GGT) Activity Assay: The activity of GGT, an enzyme present on the apical membrane of proximal tubule cells, is measured in the cell supernatant. A decrease in GGT activity can indicate cellular damage.
-
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells), and the concentration that causes 50% toxicity (CC50) is calculated.
In Vivo Murine Model for Nephrotoxicity Assessment
Animal models are crucial for evaluating the nephrotoxic potential of polymyxin derivatives in a physiological context.
Methodology:
-
Animal Model: Male C57BL/6 or similar mouse strains are typically used.
-
Drug Administration: Mice are administered with this compound, polymyxin B, or a vehicle control via a clinically relevant route (e.g., intravenous or subcutaneous injection) for a specified duration (e.g., 3-7 days).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity.
-
Sample Collection: At the end of the study, blood and kidney tissues are collected.
-
Biochemical Analysis:
-
Blood Urea Nitrogen (BUN) and Serum Creatinine (sCr): Levels of these markers in the serum are measured to assess kidney function. Elevated levels are indicative of renal impairment.
-
Kidney Injury Molecule-1 (KIM-1): The level of KIM-1, a sensitive and specific biomarker for kidney injury, can be measured in urine or kidney tissue homogenates.
-
-
Histopathological Examination: Kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to assess for signs of tubular damage, such as necrosis, apoptosis, and inflammation.
Conclusion
This compound exemplifies a successful drug development strategy where a thorough understanding of structure-activity and structure-toxicity relationships has led to the creation of a novel therapeutic agent. By strategically modifying the polymyxin B scaffold, researchers have developed a molecule that circumvents the dose-limiting nephrotoxicity of its predecessor while retaining the ability to interact with and permeabilize the outer membrane of Gram-negative bacteria. This in-depth guide has provided the quantitative data, mechanistic insights, and detailed experimental protocols that underscore the scientific foundation of this compound as a promising antibiotic adjuvant in the fight against antimicrobial resistance. The continued investigation and clinical development of such innovative approaches are paramount to addressing the urgent challenges posed by multidrug-resistant pathogens.
References
- 1. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minocycline and the this compound Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections | MDPI [mdpi.com]
Preclinical Safety Profile of SPR741: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel antibiotic potentiator, a derivative of polymyxin B, designed to increase the permeability of the outer membrane of Gram-negative bacteria.[1] This mechanism allows co-administered antibiotics to more effectively reach their intracellular targets, thereby overcoming certain resistance mechanisms.[1] Notably, this compound has been engineered to minimize the nephrotoxicity associated with the polymyxin class of antibiotics.[1][2] This document provides a comprehensive overview of the preclinical safety profile of this compound, detailing key toxicology, safety pharmacology, and pharmacokinetic studies.
Executive Summary of Preclinical Safety Findings
This compound has undergone a battery of preclinical safety evaluations in accordance with international regulatory guidelines. The key findings from these studies indicate a favorable safety profile, particularly in comparison to its parent compound, polymyxin B. The preclinical data supported the progression of this compound into clinical trials.
General Toxicology
Repeat-dose toxicology studies have been conducted in both rodent and non-rodent species to characterize the potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Repeat-Dose Toxicity Studies
| Study ID | Species | Duration | Route of Administration | Dose Levels | Key Findings | NOAEL |
| TX-021 | Cynomolgus Monkey | 14 Days | Intravenous Infusion | 3, 10, 30 mg/kg/day | No neurological effects observed. Kidney weight increased in high-dose males without a clear histopathological correlate. | >60 mg/kg/day[1] |
| Not Specified | Rat | Not Specified | Not Specified | Not Specified | Data not publicly available in detail. | Not Specified |
Experimental Protocol: 14-Day GLP Repeat-Dose Intravenous Infusion Toxicity Study in Cynomolgus Monkeys (Based on available data and typical study design)
-
Test System: Cynomolgus monkeys (Macaca fascicularis), typically chosen for their physiological similarity to humans.
-
Group Size: A standard design would include 3-5 animals per sex per group.
-
Dose Administration: this compound administered via intravenous infusion once daily for 14 consecutive days. A control group would receive the vehicle.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, or activity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (ECG): Conducted at baseline and at specified time points during the study.
-
Clinical Pathology: Blood and urine samples collected at baseline and at termination for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples collected at various time points to determine the plasma concentrations of this compound.
-
-
Terminal Procedures: At the end of the 14-day dosing period, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Safety Pharmacology
GLP-compliant safety pharmacology studies were conducted to assess the potential effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
Core Battery Safety Pharmacology Studies
| Organ System | Study Type | Species/System | Key Findings |
| Cardiovascular | in vitro hERG assay | Not Specified | This compound did not inhibit the hERG current at the highest concentration tested (300 mg/L). |
| in vivo | Cynomolgus Monkey | No cardiovascular or pulmonary effects at a single dose of 20 mg/kg. | |
| Respiratory | in vivo | Cynomolgus Monkey | No respiratory effects observed. |
| Central Nervous System | in vivo | Cynomolgus Monkey | No neurological effects were found in the 14-day GLP study (up to 80 mg/kg/day). |
Experimental Protocol: In Vitro hERG Assay (Typical Protocol)
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
Methodology: Whole-cell patch-clamp technique is used to measure the hERG current in response to a specific voltage clamp protocol.
-
Procedure:
-
Cells are cultured and prepared for electrophysiological recording.
-
A baseline hERG current is established.
-
Cells are exposed to increasing concentrations of this compound.
-
The effect of each concentration on the hERG current is measured and compared to the baseline and a positive control (e.g., a known hERG blocker).
-
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 (the concentration at which 50% of the hERG current is inhibited).
Experimental Protocol: In Vivo Cardiovascular, Respiratory, and CNS Safety Pharmacology in Cynomolgus Monkeys (Integrated Study Design)
-
Test System: Conscious, telemetered cynomolgus monkeys.
-
Methodology: A telemetry system is surgically implanted to allow for continuous monitoring of cardiovascular parameters without restraining the animals. Respiratory function is often assessed using whole-body plethysmography, and CNS effects are evaluated through a functional observational battery (FOB).
-
Procedure:
-
Animals are acclimatized to the experimental conditions.
-
Baseline data for cardiovascular, respiratory, and CNS parameters are collected.
-
A single intravenous dose of this compound is administered.
-
Parameters are monitored continuously for a specified period post-dose.
-
-
Parameters Measured:
-
Cardiovascular: Blood pressure, heart rate, and ECG intervals (PR, QRS, QT, QTc).
-
Respiratory: Respiratory rate, tidal volume, and minute volume.
-
CNS (FOB): Changes in posture, gait, behavior, and responses to sensory stimuli.
-
Genotoxicity
This compound was evaluated in a standard battery of in vitro and in vivo genotoxicity assays as per ICH guidelines and was found to be non-genotoxic.
Genotoxicity Assay Battery
| Assay | Test System | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli strains | Non-mutagenic |
| In Vitro Chromosomal Aberration Assay | Mammalian cells (e.g., CHO, human lymphocytes) | No increase in chromosomal aberrations |
| In Vivo Micronucleus Test | Rodent hematopoietic cells (bone marrow or peripheral blood) | No increase in micronuclei formation |
Experimental Protocol: In Vivo Micronucleus Test (Typical Rodent Protocol)
-
Test System: Mice or rats.
-
Methodology: The assay assesses the ability of a test substance to induce the formation of micronuclei in polychromatic erythrocytes (immature red blood cells).
-
Procedure:
-
Animals are treated with this compound, a vehicle control, and a positive control (a known clastogen).
-
Bone marrow or peripheral blood is collected at appropriate time points after dosing.
-
The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
-
-
Data Analysis: The number of micronucleated cells in the treated groups is compared to the vehicle control group to assess for a statistically significant increase.
Pharmacokinetics and ADME
Pharmacokinetic studies have been conducted in animals and humans to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacokinetic Parameters
| Species | Dose | Route | Half-life (t½) | Key ADME Characteristics |
| Cynomolgus Monkey | 80 mg/kg/day | IV | Day 1: 1.4 h; Day 14: 2.0 h | Primarily renal excretion. |
| Human (Healthy Volunteers) | Single doses (5-800 mg) | IV Infusion (1-h) | 2.0 - 3.8 h | >50% of the dose excreted in urine within the first 4 hours at doses of 100-800 mg.[2] |
| Human (Healthy Volunteers) | Multiple doses (50-600 mg q8h for 14 days) | IV Infusion (1-h) | Day 1: 2.2 h; Day 14: up to 14.0 h | No evidence of accumulation after 14 days of dosing up to 400 mg.[2] |
Experimental Protocol: Preclinical ADME Studies (General Approach)
-
Absorption: Not applicable for intravenous administration. For other routes, bioavailability would be determined by comparing plasma concentrations after extravascular and intravenous administration.
-
Distribution: Tissue distribution studies are typically conducted in rodents using radiolabeled this compound to determine the extent of distribution into various organs and tissues.
-
Metabolism: In vitro studies using liver microsomes and hepatocytes from different species (including human) are performed to identify metabolic pathways and potential drug-drug interactions (e.g., cytochrome P450 inhibition/induction). No cytochrome P-mediated drug-drug interactions were found for this compound.
-
Excretion: Mass balance studies in rodents using radiolabeled this compound are conducted to determine the primary routes and extent of excretion (urine and feces).
Visualizations
Mechanism of Action: Outer Membrane Permeabilization
Caption: this compound disrupts the outer membrane of Gram-negative bacteria, facilitating entry of co-administered antibiotics.
Preclinical Safety Assessment Workflow
Caption: A typical workflow for preclinical safety assessment leading to an Investigational New Drug (IND) submission.
Conclusion
The preclinical safety profile of this compound demonstrates a significant improvement over polymyxin B, particularly with regard to nephrotoxicity. The comprehensive battery of toxicology, safety pharmacology, and genotoxicity studies revealed no major safety concerns that would preclude its clinical development. The favorable pharmacokinetic properties and the well-characterized safety profile support the continued investigation of this compound as a promising antibiotic potentiator for the treatment of multidrug-resistant Gram-negative infections. Further clinical studies are warranted to fully elucidate its safety and efficacy in the intended patient populations.
References
- 1. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SPR741 in Combination with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel cationic peptide derived from polymyxin B that acts as a potentiator of antibiotics.[1] Unlike traditional antibiotics, this compound has minimal intrinsic antibacterial activity.[2][3][4][5] Instead, it functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other co-administered antibiotics.[1][2][3][4][5] This mechanism allows antibiotics that are normally ineffective against Gram-negative organisms to enter the bacterial cell and reach their targets. This document provides detailed application notes and protocols for utilizing this compound in combination with β-lactam antibiotics to combat multidrug-resistant (MDR) Gram-negative infections.
Mechanism of Action
This compound, a polymyxin B analogue, interacts with the lipopolysaccharide (LPS) of the Gram-negative outer membrane.[2] This interaction leads to a disruption of the membrane's integrity, creating pores and increasing its permeability.[1][2] This allows β-lactam antibiotics, which target penicillin-binding proteins (PBPs) in the periplasmic space, to bypass the outer membrane barrier and accumulate within the bacterium, leading to enhanced bactericidal activity.[3][5] this compound has been chemically optimized to reduce the nephrotoxicity associated with polymyxins while retaining its membrane-permeabilizing capabilities.[2]
Quantitative Data
The combination of this compound with various β-lactam antibiotics has demonstrated significant potentiation against a range of Gram-negative pathogens. The following tables summarize the in vitro activity of these combinations.
Table 1: In Vitro Activity of β-Lactam Antibiotics with and without this compound (8 mg/L) against ESBL-producing E. coli and K. pneumoniae [6]
| Antibiotic Combination | Organism | Metric | Value (mg/L) - Antibiotic Alone | Value (mg/L) - Antibiotic + this compound |
| Mecillinam-SPR741 | ESBL-producing E. coli | MIC50 | >256 | 1 |
| MIC90 | >256 | 4 | ||
| Temocillin-SPR741 | ESBL-producing E. coli | MIC50 | 8 | 0.5 |
| MIC90 | 16 | 2 | ||
| Piperacillin-tazobactam-SPR741 | ESBL-producing K. pneumoniae | MIC50 | 16 | 4 |
| MIC90 | >64 | 16 |
Table 2: In Vitro Activity of Temocillin and Mecillinam with and without this compound (8 mg/L) against Carbapenemase-Producing E. coli [6]
| Antibiotic Combination | Organism | Metric | Value (mg/L) - Antibiotic Alone | Value (mg/L) - Antibiotic + this compound |
| Temocillin-SPR741 | KPC-producing E. coli | MIC50 | 8 | 0.5 |
| MIC90 | 16 | 2 | ||
| Mecillinam-SPR741 | MBL-producing E. coli | MIC50 | 128 | 1 |
| MIC90 | >256 | 4 |
Experimental Protocols
Checkerboard Synergy Assay
This protocol is designed to determine the synergistic activity of this compound in combination with a β-lactam antibiotic using a checkerboard microdilution method.[7]
Materials:
-
This compound
-
β-lactam antibiotic of interest
-
Gram-negative bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and the β-lactam antibiotic in CAMHB at four times the highest desired final concentration.
-
In a 96-well plate, add 50 µL of CAMHB to all wells except for the first column and first row.
-
Add 100 µL of the β-lactam stock solution to the first well of each row and perform serial two-fold dilutions across the rows.
-
Add 100 µL of the this compound stock solution to the first well of each column and perform serial two-fold dilutions down the columns.
-
This will create a checkerboard of decreasing concentrations of both agents. A fixed concentration of this compound (e.g., 8 mg/L) can also be used.[6][8]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a microplate reader.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay
This protocol assesses the bactericidal activity of this compound in combination with a β-lactam antibiotic over time.[9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (this compound) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergy Testing of SPR741 with Rifampin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global health. A promising strategy to combat these pathogens is the use of antibiotic adjuvants, which can restore or enhance the activity of existing antibiotics. SPR741 is a novel cationic peptide, derived from polymyxin B, that acts as a potentiator molecule.[1][2] It increases the permeability of the outer membrane of Gram-negative bacteria, facilitating the entry of other antibiotics that would otherwise be ineffective.[1][3][4] this compound itself has minimal intrinsic antibacterial activity but can potentiate the effects of co-administered antibiotics.[1][3]
Rifampin is a potent antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[5][6][7][8] However, its utility against Gram-negative bacteria is often limited due to poor penetration of the outer membrane.[9] This application note details the demonstrated in vitro synergy of this compound with rifampin, particularly against clinically relevant strains of extensively drug-resistant (XDR) Acinetobacter baumannii.[10][11][12][13][14][15] The combination of this compound and rifampin has been shown to significantly reduce the minimum inhibitory concentration (MIC) of rifampin and exhibit bactericidal activity.[10][11]
Mechanism of Action and Synergy
The synergistic interaction between this compound and rifampin is based on their complementary mechanisms of action. This compound disrupts the integrity of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, creating pores that allow for increased intracellular accumulation of rifampin.[1][3][16] Once inside the cell, rifampin can effectively bind to its target, the bacterial RNA polymerase, and inhibit transcription, leading to cell death.[5][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 5. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] this compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii | Semantic Scholar [semanticscholar.org]
- 14. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii. | Profiles RNS [profiles.jefferson.edu]
- 16. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
Application Notes and Protocols: Murine Thigh Infection Model for Evaluating the Efficacy of SPR741
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel polymyxin B analogue that functions as an antibiotic adjuvant, potentiating the activity of co-administered antibiotics against multidrug-resistant Gram-negative bacteria.[1][2] Unlike polymyxin B, this compound has been chemically modified to reduce its intrinsic antimicrobial activity and toxicity.[3] Its primary mechanism of action involves disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective.[2][3][4] This unique mode of action makes this compound a promising candidate for combination therapy against challenging pathogens. The neutropenic murine thigh infection model is a well-established and highly utilized preclinical model for evaluating the in vivo efficacy of antimicrobial agents.[5][6][7] This model allows for the assessment of an antibiotic's activity in a setting of severe immunosuppression, mimicking conditions in critically ill patients. These application notes provide a detailed protocol for utilizing the neutropenic murine thigh infection model to assess the efficacy of this compound in combination with other antibiotics.
Mechanism of Action of this compound
This compound acts by binding to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction leads to a disruption of the outer membrane's integrity, creating pores and increasing its permeability.[2][3] This allows other antibiotics, which may have difficulty penetrating the outer membrane, to enter the periplasmic space and reach their targets. This potentiation effect has been observed with various classes of antibiotics, including macrolides and rifampin.[8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. imquestbio.com [imquestbio.com]
- 6. criver.com [criver.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
Application Notes and Protocols: Checkerboard Assay for Determining SPR741 Synergistic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel polymyxin B derivative that functions as an antibiotic potentiator, enhancing the activity of co-administered antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Unlike traditional antibiotics, this compound exhibits minimal intrinsic antibacterial activity on its own.[2] Its primary mechanism of action involves disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antimicrobial agents.[3] This potentiation transforms antibiotics that are typically ineffective against Gram-negative pathogens into effective therapeutic agents. The checkerboard assay is a robust in vitro method used to systematically evaluate the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. This document provides a detailed protocol for performing a checkerboard assay to assess the synergistic activity of this compound with a partner antibiotic.
Mechanism of Action of this compound
This compound, a cationic peptide, interacts with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS, leading to a disorganization and permeabilization of the outer membrane. This increased permeability allows other antibiotics, which might otherwise be excluded, to penetrate the bacterial cell and reach their intracellular targets, resulting in a synergistic bactericidal effect.
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the broth microdilution checkerboard method to determine the synergistic activity of this compound and a partner antibiotic.
Materials:
-
This compound
-
Partner antibiotic
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent at a concentration that is at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Perform serial two-fold dilutions of each stock solution in CAMHB to create a range of concentrations to be tested.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of the partner antibiotic in decreasing concentrations. Column 11 will serve as the control for the partner antibiotic alone, and column 12 as the growth control (no antibiotics).
-
Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of this compound in decreasing concentrations. Row H will serve as the control for this compound alone.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for sterility controls) with 100 µL of the bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
The FIC index is calculated using the following formula:
FIC Index = FIC of this compound + FIC of Partner Antibiotic
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Data Presentation
The following tables summarize the synergistic activity of this compound with various antibiotics against different Gram-negative bacteria as determined by the checkerboard assay in published studies.
Table 1: Synergistic Activity of this compound and Rifampin against Acinetobacter baumannii
| Bacterial Strain | MIC of this compound alone (µg/mL) | MIC of Rifampin alone (µg/mL) | MIC of this compound in combination (µg/mL) | MIC of Rifampin in combination (µg/mL) | FIC Index | Interpretation | Reference |
| AB5075 | 128 | 4.0 | 2.0 | 0.5 | 0.14 | Synergy | [4][5][6] |
Table 2: Synergistic Activity of this compound with Macrolides against Klebsiella pneumoniae
| Bacterial Strain | Partner Antibiotic | MIC of this compound alone (µg/mL) | MIC of Partner Antibiotic alone (µg/mL) | FIC Index (Dual Combination) | Interpretation | Reference |
| KPLUO | Clarithromycin | >128 | >128 | 0.187 | Synergy | [7] |
| KPLUO | Erythromycin | >128 | >128 | 0.156 | Synergy | [7] |
| KPWANG | Clarithromycin | >128 | >128 | - | Synergy | [7] |
| KPWANG | Erythromycin | >128 | >128 | - | Synergy | [7] |
| ATCC 700603 | Clarithromycin | >128 | >128 | - | Synergy | [7] |
| ATCC 700603 | Erythromycin | >128 | >128 | - | Synergy | [7] |
Table 3: Synergistic Activity of Triple Combination of this compound, Clarithromycin, and Erythromycin against Klebsiella pneumoniae
| Bacterial Strain | FIC Index (this compound + Clarithromycin) | FIC Index (this compound + Erythromycin) | FIC Index (this compound + Clarithromycin + 8 µg/mL Erythromycin) | Interpretation of Triple Combination | Reference |
| KPLUO | 0.187 | 0.156 | 0.0468 | Potent Synergy | [7] |
Table 4: Potentiation of Azithromycin by this compound against Escherichia coli
| Bacterial Strain | Fold Reduction in Azithromycin MIC with this compound | Interpretation | Reference |
| ATCC 25922 | 32 | Potentiation | [8] |
Conclusion
The checkerboard assay is a valuable tool for quantifying the synergistic potential of this compound in combination with various antibiotics against clinically relevant Gram-negative pathogens. The data consistently demonstrate that this compound can significantly enhance the efficacy of antibiotics like rifampin and macrolides, reducing their MICs to clinically achievable levels. These application notes and protocols provide a framework for researchers to effectively design and execute checkerboard assays to explore novel this compound-based combination therapies, which hold promise for addressing the challenge of antimicrobial resistance.
References
- 1. This compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 8. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPR741 in Treating Acinetobacter baumannii Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extensively drug-resistant (XDR) Acinetobacter baumannii poses a significant global health threat, contributing to high mortality rates in nosocomial infections such as ventilator-associated pneumonia.[1][2][3][4][5] The urgent need for novel therapeutic strategies has led to the exploration of antibiotic adjuvants, which can restore the efficacy of existing antibiotics.[1][2] SPR741 is a novel polymyxin B derivative designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to its parent compound.[1][2][6][7][8][9] Its primary mechanism of action is to permeabilize the outer membrane of Gram-negative bacteria, thereby increasing the intracellular concentration and potentiating the activity of co-administered antibiotics.[1][2][3][5][8][9][10][11][12]
These application notes provide a comprehensive overview of the use of this compound in combination therapies against A. baumannii, summarizing key quantitative data and detailing relevant experimental protocols for in vitro and in vivo studies.
Mechanism of Action
This compound, a synthetic analog of polymyxin B, has been engineered to reduce the positive charge and remove the lipophilic fatty acid tail, two features associated with the nephrotoxicity of polymyxins.[1][2][6][7] While this modification significantly diminishes its direct bactericidal capabilities, this compound retains the ability to interact with and disrupt the lipopolysaccharide (LPS) of the bacterial outer membrane.[6][12] This disruption creates transient pores and increases membrane fluidity, allowing antibiotics that are typically excluded by the outer membrane to penetrate the periplasmic space and reach their intracellular targets.[3][6][10][11][12]
Data Presentation
In Vitro Potentiation of Antibiotics by this compound
This compound demonstrates significant synergy with various classes of antibiotics against XDR A. baumannii. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) and the Fractional Inhibitory Concentration Indices (FICIs) from checkerboard assays. An FICI of ≤0.5 is indicative of synergy.
Table 1: Potentiation of Rifampin against A. baumannii AB5075
| Compound | MIC (µg/mL) | FICI | Reference |
| Rifampin alone | 4.0 | - | [2] |
| This compound alone | >64 | - | [6] |
| Rifampin + this compound (2.0 µg/mL) | 0.5 | 0.14 | [2] |
Table 2: Potentiation of Minocycline against A. baumannii AB5075
| Compound | MIC (µg/mL) | Fold-Increase in Activity | Reference |
| Minocycline alone | 5.0 | - | [6] |
| This compound alone | >64 | - | [6] |
| Minocycline + this compound | 0.125 | 40-fold | [6] |
Table 3: Potentiation of Macrolides against XDR A. baumannii
| Strain | Combination (this compound/Clarithromycin/Erythromycin in µg/mL) | FICI | Reference |
| XDR AB1069 | 8/10/10 | <0.5 | [8][10][11] |
| XDR AB1208 | 10/16/10 | <0.5 | [8][10][11] |
In Vivo Efficacy of this compound Combination Therapy
In vivo studies in murine infection models have confirmed the therapeutic potential of this compound combinations.
Table 4: Efficacy in a Murine Pulmonary Infection Model with A. baumannii AB5075
| Treatment Group (dosage, BID) | Survival Rate (%) | Bacterial Load Reduction in Lungs (log10 CFU/g) | Reference |
| Saline (Vehicle Control) | 0 | - | [1][7] |
| This compound alone (60 mg/kg) | 0 | No significant reduction | [1][7] |
| Rifampin alone (5.0 mg/kg) | 50 | - | [7] |
| This compound (60 mg/kg) + Rifampin (5.0 mg/kg) | 90 | Significant reduction (P=0.0029) | [1][3][7] |
| Minocycline (1.0 mg/kg) + this compound (60 mg/kg) | 80 | Significant reduction | [13] |
Table 5: Efficacy in a Murine Thigh Infection Model
| Pathogen | Combination | Bacterial Burden Reduction | Reference |
| A. baumannii ATCC BAA 747 | This compound (≤20 mg/kg/dose) + Rifampicin | 2.9 Log10 CFU/g below stasis | [14] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol is used to determine the synergistic activity between this compound and a partner antibiotic.
-
Bacterial Strain and Culture Conditions: Use a clinically relevant strain of A. baumannii (e.g., AB5075). Grow the bacteria overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.[7]
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Drug Dilutions: Prepare serial twofold dilutions of this compound and the partner antibiotic in a 96-well plate. The concentrations should span the expected MIC values.
-
Incubation: Inoculate the plates with the bacterial suspension and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI ≤ 0.5.[2]
In Vivo Efficacy Testing: Murine Pulmonary Infection Model
This protocol assesses the efficacy of this compound combination therapy in a lethal pneumonia model.
-
Animal Model: Use a suitable mouse strain (e.g., male ICR mice).[14]
-
Infection: Anesthetize mice and intranasally inoculate with a lethal dose of A. baumannii (e.g., 5.0 x 10^6 CFU of strain AB5075).[1]
-
Treatment Groups: Establish multiple treatment groups (n=10-20 mice per group), including a vehicle control (sterile saline), this compound monotherapy, partner antibiotic monotherapy, and the combination therapy.[1]
-
Dosing: Initiate treatment approximately 4 hours post-infection. Administer drugs via an appropriate route (e.g., intraperitoneal or subcutaneous injection) twice daily (BID) for 3-5 days. A typical efficacious dose for this compound in mice is 60 mg/kg.[1][7][13]
-
Monitoring: Monitor the mice daily for survival and signs of morbidity.
-
Bacterial Burden Assessment: At a predetermined time point (e.g., day 2 post-infection), euthanize a subset of mice from each group. Harvest lungs, homogenize the tissue, and perform serial dilutions for quantitative culture on agar plates to determine the bacterial load (CFU/g of tissue).[3]
-
Data Analysis: Analyze survival data using the Mantel-Cox test. Compare bacterial loads between groups using a non-parametric test such as the Mann-Whitney U test.[1][3]
Conclusion
This compound acts as a potent antibiotic adjuvant, effectively restoring the activity of several classes of antibiotics against extensively drug-resistant Acinetobacter baumannii. Both in vitro and in vivo data strongly support its development as part of a combination therapy for treating serious Gram-negative infections.[1][3][13] The protocols outlined above provide a framework for researchers to further evaluate the potential of this compound and similar potentiator molecules against multidrug-resistant pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minocycline and the this compound Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triple combination of this compound, clarithromycin, and erythromycin against Acinetobacter baumannii and its tolerant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
Application Notes and Protocols: Overcoming Antibiotic Resistance in Klebsiella pneumoniae with SPR741
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Klebsiella pneumoniae poses a significant threat to global public health. The outer membrane of Gram-negative bacteria like K. pneumoniae acts as a formidable barrier, preventing many antibiotics from reaching their intracellular targets. SPR741 is a novel, investigational antibiotic potentiator designed to overcome this challenge. A derivative of polymyxin B, this compound has been chemically modified to reduce its intrinsic antibacterial activity and toxicity while retaining its ability to disrupt the outer membrane of Gram-negative bacteria.[1][2][3][4] This disruption increases the permeability of the bacterial cell wall, allowing co-administered antibiotics to penetrate the cell and exert their therapeutic effects against otherwise resistant strains.[1][3][5] These application notes provide a summary of key data and detailed protocols for researchers investigating the use of this compound to combat antibiotic-resistant K. pneumoniae.
Mechanism of Action
This compound acts as an antibiotic adjuvant by targeting the outer membrane of Gram-negative bacteria.[4] Unlike polymyxin B, which exhibits a dual action on both the outer and cytoplasmic membranes, this compound's activity is predominantly focused on the outer membrane.[1][5] It interacts with the lipopolysaccharide (LPS) in the outer leaflet, causing significant disorganization and perturbation of the membrane structure.[1] This disruption creates openings in the outer membrane, thereby increasing its permeability to other molecules, including antibiotics that would typically be excluded.[2][3] This potentiation mechanism allows for the resensitization of resistant K. pneumoniae strains to a range of antibiotics.
Caption: Mechanism of this compound in potentiating antibiotic activity.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in combination with various antibiotics against Klebsiella pneumoniae.
Table 1: In Vitro Synergy of this compound with Macrolides against Drug-Resistant K. pneumoniae[6][7]
| K. pneumoniae Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | Fold Reduction in MIC |
| XDR KPWANG | Erythromycin | >1024 | 16 | >64 |
| Clarithromycin | >1024 | 32 | >32 | |
| XDR KPLUO | Erythromycin | >1024 | 32 | >32 |
| Clarithromycin | >1024 | 32 | >32 | |
| PDR LH2020 | Erythromycin | >1024 | 16 | >64 |
| Clarithromycin | >1024 | 32 | >32 | |
| ATCC 700603 | Erythromycin | >1024 | 7 | >146 |
| Clarithromycin | >1024 | 5 | >204 |
XDR: Extensively Drug-Resistant; PDR: Pandrug-Resistant. This compound concentration was variable in the checkerboard assay, the MIC of the combination is reported.
Table 2: In Vivo Efficacy of this compound and Rifampicin in a Murine Thigh Infection Model[8]
| K. pneumoniae Strain | Treatment Group | Bacterial Burden (Log10 CFU/g) Reduction vs. Control |
| IR60 (blaNDM-1) | This compound (40mg/kg) + Rifampicin | 3.7 |
| ATCC BAA 2146 (blaNDM-1) | This compound (≤20mg/kg) + Rifampicin | 1.6 |
Table 3: In Vitro Activity of this compound in Combination with Beta-Lactams against K. pneumoniae[9]
| K. pneumoniae Phenotype | Antibiotic | MIC90 Alone (mg/L) | MIC90 with this compound (8 mg/L) (mg/L) |
| ESBL-producing | Piperacillin-tazobactam | >64 | 16 |
| KPC-producing | Temocillin | 16 | >32 |
| MBL-producing | Mecillinam | >256 | >256 |
| OXA-48-like-producing | Piperacillin-tazobactam | >64 | >64 |
ESBL: Extended-Spectrum Beta-Lactamase; KPC: Klebsiella pneumoniae Carbapenemase; MBL: Metallo-beta-lactamase.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Checkerboard Synergy Assay
This protocol is used to determine the synergistic activity of this compound with a partner antibiotic against K. pneumoniae.
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
K. pneumoniae isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Partner antibiotic
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Culture the K. pneumoniae isolate on an appropriate agar plate overnight. Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Antibiotic Dilution:
-
Prepare a stock solution of this compound and the partner antibiotic.
-
In a 96-well plate, perform serial twofold dilutions of this compound along the x-axis and the partner antibiotic along the y-axis in CAMHB.
-
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound in combination with a partner antibiotic over time.
Materials:
-
K. pneumoniae isolate
-
CAMHB
-
This compound
-
Partner antibiotic
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of K. pneumoniae in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple sterile tubes.
-
Treatment Groups: Prepare the following treatment groups in the culture tubes:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., 1x or 2x MIC)
-
Partner antibiotic alone (at a specific concentration)
-
This compound and partner antibiotic in combination
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies (CFU/mL) for each time point and treatment group. Plot the log10 CFU/mL against time. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Protocol 3: Neutropenic Murine Thigh Infection Model
This in vivo model evaluates the efficacy of this compound combinations in a mammalian system.[6][7]
Caption: Workflow for the neutropenic murine thigh infection model.
Materials:
-
Specific pathogen-free mice
-
Cyclophosphamide (or other neutropenia-inducing agent)
-
K. pneumoniae isolate
-
This compound
-
Partner antibiotic
-
Sterile saline and other necessary reagents for injection
-
Tissue homogenizer
-
Agar plates for colony counting
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
-
Infection: On day 0, inject a standardized inoculum of K. pneumoniae (e.g., 10^6 CFU) into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the different regimens (vehicle control, this compound alone, partner antibiotic alone, and the combination) administered via a clinically relevant route (e.g., intravenous or subcutaneous).
-
Euthanasia and Tissue Harvest: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice and aseptically remove the infected thigh muscle.
-
Determination of Bacterial Burden: Weigh the thigh tissue, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar to determine the number of CFU per gram of tissue.
-
Data Analysis: Compare the bacterial burden in the different treatment groups. A significant reduction in the bacterial load in the combination group compared to the single-agent and control groups indicates in vivo efficacy.
Conclusion
This compound represents a promising approach to combatting antibiotic resistance in Klebsiella pneumoniae. By disrupting the outer membrane, it potentiates the activity of a wide range of antibiotics, potentially restoring their efficacy against multidrug-resistant strains. The protocols and data presented here provide a framework for researchers to further explore the potential of this compound in preclinical and clinical development. Further investigation into the optimal antibiotic partners and the clinical utility of this compound-based combination therapies is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Time-Kill Assays of SPR741 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting time-kill assays to evaluate the synergistic and bactericidal activity of SPR741 in combination with other antibiotics against Gram-negative bacteria.
Introduction
This compound is a novel antibiotic adjuvant, a cationic peptide derived from polymyxin B, designed to have minimal intrinsic antibacterial activity and reduced toxicity compared to its parent compound.[1][2][3] Its primary mechanism of action is the disruption of the outer membrane of Gram-negative bacteria.[1][4][5] This perturbation of the outer membrane increases its permeability, thereby facilitating the entry of co-administered antibiotics that would otherwise be excluded, a concept known as potentiation.[3][6] This approach is a promising strategy to overcome multidrug resistance in clinically significant pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli.[3][6] Time-kill assays are a crucial in vitro pharmacodynamic method to assess the synergistic and bactericidal effects of antimicrobial combinations over time.[7][8]
Mechanism of Action of this compound
This compound interacts with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, causing significant disorder and creating crevices on the bacterial surface.[1] Unlike polymyxin B, this compound's action is predominantly on the outer membrane with minimal disruption of the cytoplasmic membrane at potentiating concentrations.[1][4][5] This targeted disruption allows other antibiotics to bypass the permeability barrier and reach their intracellular targets, leading to enhanced antimicrobial activity.[3][9]
Data Presentation: Summary of In Vitro Synergy
The following tables summarize the potentiation effects of this compound in combination with various antibiotics against different Gram-negative pathogens as reported in the literature.
Table 1: Synergistic Activity of this compound-Rifampin Combination against Acinetobacter baumannii
| Bacterial Strain | This compound Conc. (µg/mL) | Rifampin Conc. (µg/mL) | Time (hours) | Log10 CFU/mL Reduction vs. Most Active Single Agent | Reference |
| AB5075 (XDR) | 2.0 | 1.0 | 2 | > 2 | [10][11] |
| AB5075 (XDR) | 2.0 | 1.0 | 4 | > 2 | [10][11] |
| AB5075 (XDR) | 2.0 | 1.0 | 6 | > 2 | [10][11] |
XDR: Extensively Drug-Resistant
Table 2: Synergistic Activity of this compound-Macrolide Combinations against Klebsiella pneumoniae
| Bacterial Strain | Combination | Time (hours) | Log10 CFU/mL Reduction vs. Control | Reference |
| ATCC 700603 | This compound (7µg/mL) + Clarithromycin (5µg/mL) + Erythromycin (7µg/mL) | 6 | 2.88 | [12] |
| KPLUO (XDR) | This compound (2µg/mL) + Clarithromycin (2µg/mL) + Erythromycin (4µg/mL) | 24 | ~3 | [12] |
| KPWANG (XDR) | This compound (2µg/mL) + Clarithromycin (2µg/mL) + Erythromycin (4µg/mL) | 24 | ~3 | [12] |
| LH2020 (PDR) | This compound (8µg/mL) + Clarithromycin (8µg/mL) + Erythromycin (16µg/mL) | 24 | ~3 | [12] |
PDR: Pandrug-Resistant
Table 3: Potentiation of Minocycline by this compound against Acinetobacter baumannii
| Bacterial Strain | This compound Conc. (µg/mL) | Minocycline Conc. (µg/mL) | Time (hours) | Observation | Reference |
| AB5075 | 8.0 | 0.5 | 6 | ~3 log10 decrease, rebound by 24h for minocycline alone | [13] |
| AB5075 | 8.0 | 0.25 | 6 | ~3 log10 decrease, rebound by 24h for minocycline alone | [13] |
Experimental Protocols
A generalized protocol for performing a time-kill assay with this compound combinations is provided below. This protocol is based on methodologies described in several research articles.[10][11][12][13][14]
Materials
-
Bacterial strain of interest (e.g., A. baumannii, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
This compound (stock solution)
-
Partner antibiotic (stock solution)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Microcentrifuge tubes
Procedure
-
Bacterial Culture Preparation:
-
From a fresh agar plate, inoculate a single colony of the test organism into a tube containing 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking (e.g., 180-200 rpm).
-
-
Inoculum Preparation:
-
The next day, dilute the overnight culture into fresh, pre-warmed CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of ~0.5).
-
Dilute the log-phase culture in CAMHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. The exact dilution factor should be determined empirically for each strain.
-
-
Treatment Setup:
-
Prepare culture tubes or flasks for each condition to be tested:
-
Growth control (no antimicrobial agent)
-
This compound alone
-
Partner antibiotic alone
-
This compound in combination with the partner antibiotic
-
-
Add the appropriate concentrations of this compound and/or the partner antibiotic to the respective tubes. The concentrations used are typically based on previously determined minimum inhibitory concentrations (MICs).
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a small volume (e.g., 20-100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition.
-
Plot the mean log10 CFU/mL versus time for each treatment group.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours).[15]
-
Bactericidal activity is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.[15]
-
Antagonism is defined as a ≥2 log10 increase in CFU/mL between the combination and the most active single agent.[15]
-
Conclusion
Time-kill assays are a robust method for characterizing the pharmacodynamics of this compound combination therapies. The ability of this compound to potentiate the activity of a wide range of antibiotics against multidrug-resistant Gram-negative bacteria highlights its potential as a valuable component of future antimicrobial regimens. The detailed protocol and data provided in these notes serve as a comprehensive resource for researchers investigating the synergistic interactions of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Time–Kill Assay [bio-protocol.org]
Application Notes and Protocols: Pharmacokinetics of SPR741 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available pharmacokinetic data and experimental protocols for SPR741 in various animal models. This information is intended to guide further preclinical research and drug development efforts.
Introduction
This compound is a novel polymyxin B analog that acts as an antibiotic potentiator. It disrupts the outer membrane of Gram-negative bacteria, thereby increasing their permeability to other antibiotics. Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for designing efficacy and toxicology studies and for predicting human pharmacokinetics.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound in mice. While pharmacokinetic and toxicokinetic studies have been conducted in rats and cynomolgus monkeys, specific quantitative data from these studies are not publicly available.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Source |
| Volume of Distribution (V) | 0.35 L/kg | Neutropenic ICR mice thigh infection model | Subcutaneous | [1] |
| Absorption Rate Constant (k₀₁) | 16.15 h⁻¹ | Neutropenic ICR mice thigh infection model | Subcutaneous | [1] |
| Elimination Rate Constant (k₁₀) | 1.56 h⁻¹ | Neutropenic ICR mice thigh infection model | Subcutaneous | [1] |
Table 2: Toxicokinetic Studies of this compound in Rats
| Dose Levels | Route of Administration | Duration | Study Type | Available Data | Source |
| 5, 15, and 30 mg/kg/day | Intravenous (1-hour infusion, twice daily) | 14 days | Repeat-dose toxicology | Blood samples collected at 0, ~0.08, 0.5, 1, 2, 4, and 12 hours post-dose on days 1 and 14 for toxicokinetic assessment. Data was fit to a 1-compartmental model. Specific PK parameters (Cmax, AUC) not publicly available. | [1] |
Table 3: Toxicokinetic Studies of this compound in Cynomolgus Monkeys
| Dose Levels | Route of Administration | Duration | Study Type | Available Data | Source |
| 20, 40, 60, and 80 mg/kg/day | Intravenous (1-hour infusion, three times daily) | 14 days | Repeat-dose toxicology | No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 40 mg/kg/day. Pharmacokinetic data were collected and used for modeling. Specific PK parameters not publicly available. | [1][2] |
| 5, 10, and 20 mg/kg | Intravenous (single 1-hour infusion) | Single dose | Cardiopulmonary safety | Pharmacokinetic data were collected. Specific PK parameters not publicly available. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Murine Thigh Infection Model for Pharmacokinetic Analysis
This protocol is based on studies evaluating the pharmacokinetics and efficacy of this compound in neutropenic mice.
Objective: To determine the pharmacokinetic parameters of this compound in an infected mouse model.
Materials:
-
This compound
-
Female ICR mice
-
Cyclophosphamide
-
Bacterial strain of interest (e.g., multidrug-resistant Enterobacteriaceae)
-
Anesthetic
-
Standard laboratory equipment for animal handling, injection, and blood collection.
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
Infection: Inoculate the thigh muscle of anesthetized mice with a suspension of the bacterial strain.
-
Drug Administration: Administer this compound subcutaneously at the desired dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours). Plasma is then separated for analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using pharmacokinetic modeling software (e.g., Phoenix® WinNonlin®) to determine parameters such as V, k₀₁, and k₁₀.[1]
Rat 14-Day Repeat-Dose Toxicology and Toxicokinetic Study
This protocol is based on the description of a GLP-compliant study to assess the safety and toxicokinetics of this compound in rats.[1]
Objective: To evaluate the toxicity and toxicokinetic profile of this compound after repeated intravenous administration in rats.
Materials:
-
This compound
-
Sprague-Dawley rats
-
Standard laboratory equipment for intravenous infusion, clinical observation, and sample collection.
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals to the laboratory conditions and randomize them into dose groups.
-
Drug Administration: Administer this compound via a one-hour intravenous infusion twice daily, 12 hours apart, for 14 consecutive days at dose levels of 5, 15, and 30 mg/kg/day.[1]
-
Clinical Observations: Monitor animals for clinical signs of toxicity, body weight changes, and food consumption.
-
Toxicokinetic Sampling: On days 1 and 14, collect blood samples prior to dosing, immediately after the end of the infusion (within 5 minutes), and at approximately 30 minutes, 1, 2, 4, and 12 hours post-infusion.[1]
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated bioanalytical method.
-
Pathology: At the end of the study, perform a complete necropsy, record gross observations, measure organ weights, and conduct histopathological examinations.
Cynomolgus Monkey 14-Day Repeat-Dose Toxicology and Toxicokinetic Study
This protocol is based on the description of a GLP-compliant study to assess the safety and toxicokinetics of this compound in non-human primates.[1][2]
Objective: To evaluate the toxicity and toxicokinetic profile of this compound after repeated intravenous administration in cynomolgus monkeys.
Materials:
-
This compound
-
Cynomolgus monkeys
-
Standard laboratory equipment for intravenous infusion, clinical observation, and sample collection.
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals and assign them to dose groups.
-
Drug Administration: Administer this compound via a one-hour intravenous infusion three times per day, 8 hours apart, for 14 consecutive days at dose levels of 20, 40, 60, and 80 mg/kg/day.[2]
-
Clinical and Safety Monitoring: Conduct regular clinical observations, neurological examinations, electrocardiography (ECG), and ophthalmology assessments. Monitor food consumption and body weight.
-
Toxicokinetic Sampling: Collect blood and urine samples for toxicokinetic analysis at predetermined time points.
-
Bioanalysis: Analyze plasma and urine samples for this compound concentrations.
-
Pathology: Perform complete necropsy, organ weight measurements, and histopathological examinations at the end of the study.
Visualizations
Mechanism of Action: this compound Signaling Pathway
Caption: Mechanism of this compound-mediated antibiotic potentiation in Gram-negative bacteria.
Experimental Workflow: Animal Pharmacokinetic Study
Caption: General experimental workflow for a pharmacokinetic study of this compound in animal models.
References
- 1. WO2017197390A1 - this compound human pharmacokinetics and efficacious dose - Google Patents [patents.google.com]
- 2. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SPR741 for Potentiation of Antibiotics Against E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel cationic peptide derived from polymyxin B that acts as an antibiotic potentiator.[1][2] It functions by disrupting the outer membrane of Gram-negative bacteria, including Escherichia coli, thereby increasing its permeability to other antibiotics.[1][3] This action allows antibiotics that are normally ineffective against these bacteria, due to the outer membrane barrier, to enter the cell and reach their intracellular targets.[1][4] this compound itself has minimal intrinsic antibacterial activity but has been shown to significantly reduce the Minimum Inhibitory Concentrations (MICs) of a wide range of antibiotics against E. coli and other Gram-negative pathogens.[4][5] These application notes provide a summary of the quantitative data on this compound's potentiation effects and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the potentiation effect of this compound on various antibiotics against E. coli. The data illustrates the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotics when used in combination with this compound.
Table 1: Potentiation of Various Antibiotics by this compound against E. coli ATCC 25922
| Antibiotic Class | Antibiotic | This compound Concentration (µg/mL) | Fold Reduction in MIC | Reference |
| Macrolide | Azithromycin | 8 | ≥32 | [4] |
| Macrolide | Clarithromycin | 8 | ≥32 | [4] |
| Macrolide | Erythromycin | 8 | ≥32 | [4] |
| Fusidane | Fusidic Acid | 8 | ≥32 | [4] |
| Mupirocin | Mupirocin | 8 | ≥32 | [4] |
| Pleuromutilin | Retapamulin | 8 | ≥32 | [4] |
| Rifamycin | Rifampin | 8 | ≥32 | [4] |
| Ketolide | Telithromycin | 8 | ≥32 | [4] |
Table 2: Potentiation of Selected Antibiotics against Resistant E. coli Subsets in the Presence of this compound (8 mg/L)
| Antibiotic | Resistant E. coli Subset | MIC90 (mg/L) without this compound | MIC90 (mg/L) with this compound | Fold Reduction in MIC90 | Reference |
| Azithromycin | ESBL-producing | >16 | 2-4 | ≥4 to ≥8 | |
| Fusidic Acid | All subsets | >64 | 4-8 | ≥8 to ≥16 | |
| Minocycline | All subsets | 8-32 | 0.5-2 | 4 to 32 | |
| Mecillinam | MBL-producing | >256 | 4 | ≥64 | |
| Temocillin | KPC-producing | 16 | 2 | 8 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies involving this compound.
Objective: To determine the MIC of an antibiotic alone and in combination with a fixed concentration of this compound against E. coli.
Materials:
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Antibiotic of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Streak the E. coli strain onto a suitable agar plate and incubate overnight at 37°C.
-
Pick 3-4 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Plate Preparation:
-
Prepare a stock solution of the antibiotic of interest and this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the antibiotic in CAMHB to achieve a range of concentrations.
-
For the combination testing, add a fixed concentration of this compound (e.g., 8 µg/mL) to each well containing the serially diluted antibiotic.
-
Include control wells:
-
Growth control (CAMHB + inoculum, no antibiotic or this compound)
-
Sterility control (CAMHB only)
-
This compound control (CAMHB + inoculum + fixed concentration of this compound)
-
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Checkerboard Assay for Synergy Testing
Objective: To assess the synergistic effect of this compound and an antibiotic against E. coli.
Materials:
-
Same as for the broth microdilution MIC assay.
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of concentrations for both this compound and the antibiotic.
-
Typically, serial two-fold dilutions of the antibiotic are made along the x-axis, and serial two-fold dilutions of this compound are made along the y-axis.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared E. coli suspension (final concentration of ~5 x 10⁵ CFU/mL).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Time-Kill Assay
Objective: To evaluate the bactericidal activity of an antibiotic in combination with this compound over time.
Materials:
-
E. coli strain
-
CAMHB
-
This compound
-
Antibiotic of interest
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Apparatus for colony counting (e.g., agar plates, spreader)
Procedure:
-
Preparation:
-
Grow an overnight culture of E. coli in CAMHB.
-
Dilute the overnight culture into fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Treatment:
-
Prepare culture tubes with the following conditions (at desired concentrations):
-
Growth control (no drug)
-
Antibiotic alone
-
This compound alone
-
Antibiotic + this compound
-
-
Inoculate the tubes with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
-
Colony Counting and Analysis:
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vivo Efficacy of SPR741 Combinations
These application notes provide a comprehensive overview of the in vivo efficacy of SPR741 in combination with various antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical antimicrobial research.
Introduction
This compound is a novel polymyxin B derivative that acts as an antibiotic adjuvant.[1] It functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability and allowing co-administered antibiotics to more effectively reach their cellular targets.[2][3][4] This potentiation strategy aims to restore the activity of existing antibiotics against resistant strains and broaden their spectrum of activity.[2] this compound itself exhibits minimal intrinsic antibacterial activity and has been designed to have a better safety profile compared to polymyxins, with reduced nephrotoxicity.[5][6]
Mechanism of Action: this compound-Mediated Antibiotic Potentiation
This compound interacts with the lipopolysaccharide (LPS) of the bacterial outer membrane, leading to its destabilization. This disruption creates pores in the membrane, facilitating the entry of other antibiotics that would otherwise be excluded.
Mechanism of this compound potentiation.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound in combination with various antibiotics from murine infection models.
Table 1: this compound and Rifampin Combination Therapy
| Bacterial Strain | Infection Model | Treatment Regimen | Efficacy Endpoint | Outcome |
| Acinetobacter baumannii (XDR, AB5075) | Murine Pulmonary | This compound (60 mg/kg, BID) + Rifampin (5.0 mg/kg, BID) | 3-day survival | 90% survival with combination vs. 50% with rifampin alone.[5] |
| A. baumannii (XDR, AB5075) | Murine Pulmonary | This compound (60 mg/kg, BID) + Rifampin (5.0 mg/kg, BID) | Bacterial burden (log10 CFU/g of lung tissue) | 6.0-log10 reduction vs. vehicle control; 2.0-log10 reduction vs. rifampin alone.[5][6] |
| Escherichia coli (ATCC 25922) | Neutropenic Murine Thigh | This compound (≤20 mg/kg/dose) + Rifampin | Bacterial burden (log10 CFU/g) | 2.2-log10 reduction below stasis. |
| Klebsiella pneumoniae (IR60, NDM-1) | Neutropenic Murine Thigh | This compound (≤20 mg/kg/dose) + Rifampin | Bacterial burden (log10 CFU/g) | 3.7-log10 reduction below stasis.[7] |
| Enterobacter cloacae (Kp114, KPC) | Neutropenic Murine Thigh | This compound (≤20 mg/kg/dose) + Rifampin | Bacterial burden (log10 CFU/g) | 4.7-log10 reduction below stasis.[7] |
Table 2: this compound and Macrolide Combination Therapy
| Bacterial Strain | Infection Model | Treatment Regimen | Efficacy Endpoint | Outcome |
| MDR Enterobacteriaceae (AZM MICs ≤16 mg/liter) | Neutropenic Murine Thigh | Human-simulated regimen of this compound + Azithromycin | Bacterial burden (log10 CFU/thigh) | -0.53 ± 0.82 average reduction; stasis to 1-log kill in 81.8% of isolates.[8] |
| Pandrug-resistant K. pneumoniae | Neutropenic Murine Thigh | This compound (30 mg/kg) + Erythromycin (30 mg/kg) + Clarithromycin (40 mg/kg) | Bacterial burden (log10 CFU/thigh) | 4.52-log10 reduction compared to vehicle group.[9] |
| Pandrug-resistant K. pneumoniae | Neutropenic Murine Thigh | This compound (30 mg/kg) + Clarithromycin (40 mg/kg) | Bacterial burden (log10 CFU/thigh) | 1.58-log10 reduction.[9] |
Table 3: this compound and Minocycline Combination Therapy
| Bacterial Strain | Infection Model | Treatment Regimen | Efficacy Endpoint | Outcome |
| A. baumannii (XDR) | Murine Pulmonary | This compound (60 mg/kg, BID) + Minocycline (1.0 mg/kg, BID) | Survival | Significantly improved survival compared to monotherapy.[10] |
| A. baumannii (XDR) | Murine Wound | This compound (60 mg/kg, BID) + Minocycline (1.0 mg/kg, BID) | Bacterial burden in wound | Significant decrease in bacterial numbers.[10] |
Experimental Protocols
The following are generalized protocols for conducting in vivo efficacy studies with this compound combinations based on published methodologies.
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is suitable for evaluating the efficacy of antimicrobial agents against a localized bacterial infection.
1. Animal Preparation:
-
Use specific pathogen-free female ICR mice (or other suitable strain) weighing approximately 20-22 g.[8]
-
Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.[7]
2. Bacterial Inoculum Preparation:
-
Grow the desired bacterial strain to mid-logarithmic phase in appropriate broth media.
-
Wash and resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
3. Infection:
-
Inject a 0.1 mL volume of the bacterial suspension into the lateral thigh muscle of each mouse.[7]
4. Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 1-2 hours).
-
Administer this compound and the partner antibiotic via the desired route (e.g., subcutaneous, intravenous). Dosing regimens should be based on pharmacokinetic studies to simulate human exposures where possible.[8]
5. Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).
-
Efficacy is typically expressed as the change in log10 CFU/thigh compared to the 0-hour control group.[8]
Workflow for neutropenic murine thigh infection model.
Protocol 2: Murine Pulmonary Infection Model
This model is used to assess the efficacy of treatments for bacterial pneumonia.
1. Animal Preparation:
-
Use an appropriate mouse strain (e.g., female ICR).
-
Anesthetize the mice prior to infection.
2. Bacterial Inoculum Preparation:
-
Prepare the bacterial suspension as described in Protocol 1.
3. Infection:
-
Administer the bacterial inoculum intranasally to the anesthetized mice.
4. Treatment:
-
Begin treatment at a set time after infection (e.g., 4 hours).[5][6]
-
Administer this compound and the partner antibiotic for a specified duration (e.g., 3 days).[5][6]
5. Efficacy Assessment:
-
Survival: Monitor the mice daily for morbidity and mortality over a defined period (e.g., 7 days).[5][6]
-
Bacterial Burden: At a predetermined time point (e.g., day 2), euthanize a subset of mice.[5][6] Aseptically remove the lungs, homogenize, and perform quantitative culture to determine the CFU/g of lung tissue.[5][6]
Conclusion
The in vivo studies consistently demonstrate that this compound can significantly potentiate the activity of various classes of antibiotics against MDR Gram-negative pathogens. Combination therapies with this compound have been shown to increase survival rates and reduce bacterial burdens in established murine infection models. These findings support the continued clinical development of this compound as a valuable tool in combating antimicrobial resistance.[7][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
- 8. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming SPR741 Resistance Mechanisms
Welcome to the technical support center for SPR741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and questions that may arise during your research.
Understanding this compound and "Resistance"
This compound is a novel polymyxin B derivative that acts as an antibiotic potentiator. It functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics. It is crucial to understand that, to date, there are no documented cases of bacteria developing resistance to the potentiating effects of this compound itself. Instead, the focus of this guide is on overcoming the intrinsic or acquired resistance of bacteria to the partner antibiotic being used in combination with this compound.
This support center will help you troubleshoot experiments designed to evaluate the synergistic activity of this compound and address potential reasons for observing a lack of potentiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cationic peptide that interacts with and disrupts the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria.[1][2][3] This disruption increases the permeability of the outer membrane, allowing other antibiotics, which might otherwise be excluded, to penetrate the cell and reach their intracellular targets.[1][2][3]
Q2: Against which types of bacteria is this compound expected to be effective?
A2: this compound is designed to potentiate the activity of other antibiotics against Gram-negative bacteria, including multidrug-resistant strains of Acinetobacter baumannii, Klebsiella pneumoniae, and other Enterobacteriaceae.[4]
Q3: What are some antibiotics that have shown synergy with this compound?
A3: this compound has demonstrated synergistic activity with a range of antibiotics, including macrolides (e.g., azithromycin, clarithromycin, erythromycin), rifampin, minocycline, and fusidic acid.[5][6][7][8]
Q4: We are not observing the expected synergistic effect between this compound and our partner antibiotic. What are the potential reasons?
A4: Several factors could contribute to a lack of observed synergy:
-
Bacterial Strain-Specific Factors: The specific strain you are testing may possess resistance mechanisms that are not overcome by the partner antibiotic, even with increased intracellular access. These could include target modification, enzymatic inactivation of the partner drug, or robust efflux pump activity.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect media, pH, or inoculum density, can significantly impact the results of synergy assays. Please refer to the troubleshooting guides for detailed recommendations.
-
Partner Antibiotic Choice: The chosen partner antibiotic may not be effective against the target bacterium, regardless of intracellular concentration.
-
This compound Concentration: The concentration of this compound used may not be optimal for potentiation. A dose-response experiment is recommended to determine the optimal concentration for your specific bacterial strain and partner antibiotic.
Q5: Could modifications to the bacterial outer membrane, such as changes in LPS, affect this compound's activity?
A5: Yes, theoretically. Since this compound's primary target is the LPS of the outer membrane, modifications that alter the net negative charge of the LPS could potentially reduce the binding of the cationic this compound peptide.[9][10][11][12][13] Common LPS modifications that confer resistance to polymyxins include the addition of phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A moiety.[11][12][13][14] If you suspect this to be an issue, you can investigate the LPS structure of your test strain.
Q6: Can efflux pumps contribute to a lack of synergy when using this compound?
A6: While this compound helps to bypass the outer membrane barrier, it does not directly inhibit efflux pumps.[15][16] If the partner antibiotic is a substrate for a highly expressed efflux pump in your test strain, the bacterium may still be able to effectively remove the antibiotic from the cell, thus diminishing the synergistic effect.[17][18][19]
Troubleshooting Guides
Checkerboard Synergy Assays
The checkerboard assay is a common method to assess antibiotic synergy. Below are some common issues and troubleshooting steps.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent MIC values for individual drugs | Inoculum density is not standardized. | Ensure your bacterial suspension is standardized to 0.5 McFarland before dilution. |
| Improperly prepared antibiotic stock solutions. | Prepare fresh stock solutions and verify their concentrations. | |
| Contamination of media or reagents. | Use sterile techniques and check for contamination in your controls. | |
| Fractional Inhibitory Concentration (FIC) index indicates no synergy (0.5 < FIC ≤ 4) | The bacterial strain may have a resistance mechanism that is not overcome by the partner antibiotic. | Consider investigating the resistance mechanisms of your strain (e.g., target gene mutations, enzymatic inactivation). |
| The chosen partner antibiotic is not effective against the target. | Test a panel of different classes of antibiotics in combination with this compound. | |
| Suboptimal concentration of this compound. | Perform a dose-response checkerboard with varying concentrations of this compound. | |
| FIC index indicates antagonism (FIC > 4) | This is a rare but possible outcome. It suggests that the combination of drugs is less effective than the individual drugs. | Carefully re-run the experiment to confirm the result. If consistent, this indicates a negative interaction between the compounds for your specific strain. |
| "Skipped wells" or erratic growth patterns | Inadequate mixing of reagents in the wells. | Ensure thorough mixing after adding the bacterial inoculum. |
| Contamination. | Repeat the assay with fresh, sterile reagents. |
Time-Kill Assays
Time-kill assays provide a dynamic view of antibiotic synergy. Here are some troubleshooting tips.
| Problem | Possible Cause | Troubleshooting Steps |
| No difference in killing between the combination and the most active single agent | The concentration of one or both agents is too high, leading to maximal killing by one agent alone. | Test a range of concentrations, including sub-MIC values for the partner antibiotic. |
| The bacterial strain is highly resistant to the partner antibiotic. | Confirm the MIC of the partner antibiotic alone. | |
| Bacterial regrowth after initial killing | Emergence of a resistant subpopulation. | Plate the regrown bacteria on antibiotic-containing agar to check for resistance. |
| Degradation of the antibiotic over the 24-hour period. | Ensure the stability of the antibiotics under your experimental conditions. | |
| High variability between replicates | Inaccurate dilutions or plating. | Use precise pipetting techniques and ensure proper mixing before plating. |
| Inconsistent sampling times. | Adhere to a strict time schedule for sampling. |
Quantitative Data Summary
The following tables summarize the potentiation effect of this compound in combination with various antibiotics against different Gram-negative pathogens.
Table 1: Potentiation of Rifampin by this compound against Acinetobacter baumannii
| A. baumannii Strain | Rifampin MIC (µg/mL) | Rifampin MIC with this compound (2 µg/mL) (µg/mL) | Fold Reduction in MIC |
| AB5075 | 4.0 | 0.5 | 8-fold[4][5] |
Data from Zurawski et al., 2017[4][5]
Table 2: Potentiation of Minocycline by this compound against Acinetobacter baumannii
| A. baumannii Strain | Minocycline MIC (µg/mL) | Minocycline MIC with this compound | Fold Increase in Activity |
| AB5075 | 0.5 | 0.125 (with this compound) | 40-fold[8] |
Data from an in-vitro analysis of Minocycline and this compound[8]
Table 3: Potentiation of Various Antibiotics by this compound against E. coli and K. pneumoniae
| Antibiotic | Fold Reduction in MIC against E. coli | Fold Reduction in MIC against K. pneumoniae |
| Azithromycin | 32-fold | - |
| Clarithromycin | >8,000-fold | 32-fold |
| Erythromycin | >8,000-fold | >128-fold |
| Fusidic Acid | >128-fold | >128-fold |
| Mupirocin | 32-fold | >128-fold |
| Retapamulin | >128-fold | >128-fold |
| Rifampin | >128-fold | >128-fold |
| Telithromycin | 32-fold | 32-fold |
Data from a study on the potentiation of antibiotics by this compound[6]
Experimental Protocols
NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeability
This assay measures the disruption of the outer membrane by detecting the fluorescence of NPN, which increases in a hydrophobic environment.
Materials:
-
Bacterial culture in mid-log phase
-
5 mM HEPES buffer (pH 7.2)
-
10 µM NPN solution in acetone
-
This compound solution at desired concentrations
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Harvest bacterial cells by centrifugation and wash with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.5.[20]
-
Add the this compound solution to the cell suspension at the desired final concentration.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Add NPN to a final concentration of 10 µM.[21]
-
Immediately measure the fluorescence intensity. An increase in fluorescence compared to untreated cells indicates outer membrane permeabilization.[20][21]
Nitrocefin Hydrolysis Assay for Outer Membrane Permeability
This assay measures the entry of the chromogenic cephalosporin, nitrocefin, into the periplasm, where it is hydrolyzed by periplasmic β-lactamases, resulting in a color change.
Materials:
-
Bacterial culture expressing a periplasmic β-lactamase
-
10 mM HEPES buffer (pH 7.0) with 5 mM MgCl2
-
Nitrocefin stock solution (1 mg/mL in DMSO)
-
This compound solution at desired concentrations
-
Spectrophotometer (495 nm)
Procedure:
-
Grow bacterial cells to mid-log phase, harvest, and resuspend in HEPES buffer to a standardized OD600 (e.g., 1.0).[22]
-
Add this compound to the cell suspension at the desired concentration.
-
Incubate for a defined period.
-
Add nitrocefin to a final concentration of 0.1 mg/mL.[22]
-
Monitor the change in absorbance at 495 nm over time. An increased rate of nitrocefin hydrolysis in the presence of this compound indicates increased outer membrane permeability.[22]
Visualizations
Caption: Mechanism of this compound potentiation of antibiotics.
Caption: Troubleshooting workflow for lack of synergy.
Caption: Potential mechanisms for lack of this compound potentiation.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pushing the envelope: LPS modifications and their consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Bacterial modification of LPS and resistance to antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Outer Membranes of Polymyxin-Resistant Acinetobacter baumannii with Phosphoethanolamine-modified Lipid A and Lipopolysaccharide Loss Display Different Atomic-Scale Interactions with Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]
- 14. Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | RND-type Drug Efflux Pumps from Gram-negative bacteria: Molecular Mechanism and Inhibition [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Optimizing SPR741 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of SPR741 in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel cationic peptide derived from polymyxin B. It functions as an antibiotic potentiator. Unlike traditional antibiotics, this compound has minimal intrinsic antibacterial activity on its own.[1][2][3] Its primary mechanism of action is to interact with and disrupt the outer membrane of Gram-negative bacteria.[1][2][4] This disruption increases the permeability of the outer membrane, allowing co-administered antibiotics to more effectively penetrate the bacterial cell and reach their targets.[1][3][5]
Q2: Why should I use this compound in my in vivo studies?
A2: this compound is designed to enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[6][7] By increasing the spectrum of activity or enhancing the potency of a partner antibiotic, this compound can make resistant bacteria susceptible to conventional treatments.[6][7] It has shown significant synergistic effects when combined with various classes of antibiotics, including rifampin, macrolides, and β-lactams, in murine infection models.[6][8][9]
Q3: Is this compound toxic? What are the safety considerations?
A3: this compound was specifically engineered to have a better safety profile than its parent compound, polymyxin B.[1][8] It has a reduced positive charge and lacks the highly lipophilic fatty acid side chain, which are structural features associated with the nephrotoxicity of polymyxins.[8][10] Preclinical studies in rodents and non-human primates, as well as Phase 1 clinical trials in healthy volunteers, have shown that this compound is generally well-tolerated with a significantly lower risk of nephrotoxicity compared to polymyxin B.[1][11][12]
Q4: What is a typical starting dose for this compound in a murine model?
A4: The optimal dose of this compound will depend on the specific infection model, the bacterial strain, and the partner antibiotic. However, based on published studies, a common dosage range for this compound in murine models is between 10 mg/kg and 60 mg/kg per dose, administered intravenously or subcutaneously.[6][8][11] It is often administered multiple times a day (e.g., twice daily or every 8 hours) to maintain effective concentrations.[6][11]
Q5: How does the pharmacokinetics of this compound influence dosing strategy?
A5: In human studies, this compound has a mean half-life of approximately 2.2 hours after the first dose, which can extend up to 14.0 hours after multiple doses.[3][12] More than 50% of the dose is excreted in the urine within the first 4 hours.[3][12] This relatively short half-life suggests that multiple dosing regimens are necessary to maintain plasma concentrations above the threshold required for potentiation. Human-simulated regimens in mice have utilized multiple doses administered over an 8-hour period to mimic the human pharmacokinetic profile.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of synergy with partner antibiotic. | Sub-optimal dosage of this compound or the partner antibiotic. | Perform a dose-ranging study for both this compound and the partner antibiotic to identify the optimal combination. In a murine thigh infection model, this compound has been tested at 10, 20, and 40 mg/kg/dose.[6] |
| Inappropriate partner antibiotic. | This compound is most effective with antibiotics that are typically excluded by the Gram-negative outer membrane. Review the literature to select a partner antibiotic with a known synergistic relationship with this compound. | |
| Bacterial resistance to the partner antibiotic is not overcome by this compound. | The mechanism of resistance may not be related to outer membrane permeability. Consider using a different class of partner antibiotic. | |
| Observed toxicity or adverse effects in animal models. | This compound dosage is too high. | While this compound has a good safety profile, high doses may still lead to adverse effects. Reduce the dose of this compound and re-evaluate efficacy. Doses up to 80 mg/kg administered twice daily have been associated with some mortality in aggressive infection models.[11] |
| Interaction with the partner antibiotic. | Evaluate the toxicity of the partner antibiotic alone at the intended dose. Consider reducing the dose of the partner antibiotic, as this compound may increase its effective concentration. | |
| Variability in experimental results. | Inconsistent drug administration. | Ensure accurate and consistent administration of this compound and the partner antibiotic, particularly with intravenous injections. |
| Differences in animal health status. | Use healthy, age- and weight-matched animals for all experimental groups. | |
| Instability of the reconstituted this compound solution. | Prepare fresh solutions of this compound for each experiment. For storage of stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Combinations in Murine Infection Models
| Infection Model | Bacterial Strain | This compound Dose | Partner Antibiotic & Dose | Outcome | Reference |
| Neutropenic Thigh | E. coli, K. pneumoniae, E. cloacae, A. baumannii | 10, 20, 40 mg/kg/dose | Rifampicin (0.376-64 mg/kg/dose) | Significant reduction in bacterial burden below stasis with ≤20 mg/kg/dose of this compound. | [6] |
| Neutropenic Thigh | Pandrug-resistant K. pneumoniae | 30 mg/kg | Erythromycin (30 mg/kg) + Clarithromycin (40 mg/kg) | 4.52 Log10 CFU/thigh reduction in bacterial load compared to vehicle. | [8] |
| Neutropenic Thigh | Multidrug-resistant Enterobacteriaceae | Human-simulated regimen (equivalent to 400 mg q8h) | Azithromycin (human-simulated regimen) | Stasis to 1-log kill observed in 9/11 isolates with AZM MICs of ≤16 mg/liter. | [9] |
| Pulmonary | Extensively drug-resistant A. baumannii | 60 mg/kg BID | Rifampin (5.0 mg/kg) | 90% survival rate compared to 50% with rifampin alone and 0% with this compound alone. | [11] |
Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose)
| Dose | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) | Mean Half-life (h) | Reference |
| 100 mg | 3,110 | 6,360 | 2.0 | [3] |
| 200 mg | 6,310 | 12,900 | 2.2 | [3] |
| 400 mg | 12,800 | 28,100 | 2.5 | [3] |
| 800 mg | 28,400 | 63,100 | 3.8 | [3] |
Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This protocol is adapted from studies evaluating the efficacy of this compound in combination with other antibiotics.[6][8]
1. Animal Model:
-
Use male ICR mice (or a similar strain), typically weighing 24-26g.
2. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at two doses: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic.
3. Infection:
-
On day 0, inject a logarithmic-phase culture of the test bacterium (e.g., E. coli, K. pneumoniae) intramuscularly into the lateral thigh muscle. The inoculum volume is typically 0.1 mL containing a specific CFU count (e.g., 10^6 CFU).
4. Treatment:
-
Initiate treatment 1-2 hours post-infection.
-
Administer this compound and the partner antibiotic via the desired route (e.g., subcutaneous or intravenous).
-
Dosing schedules can vary. For example, this compound can be administered at 1, 3.5, and 7 hours post-infection, while the partner antibiotic is given at 1 and 5 hours post-infection.[6]
5. Efficacy Evaluation:
-
Euthanize mice at a predetermined time point (e.g., 9 or 24 hours post-infection).
-
Aseptically remove the thigh muscle, homogenize it in a sterile saline solution.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Efficacy is measured by the reduction in log10 CFU/g compared to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound as an antibiotic potentiator.
Caption: Workflow for a murine thigh infection model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
- 7. In vivo Efficacy of Peptide this compound in Gram Negative Bacterial Infection - Evotec [evotec.com]
- 8. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 9. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for SPR741-induced nephrotoxicity at high doses
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for SPR741-induced nephrotoxicity at high doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to polymyxins?
A1: this compound is a novel, fully synthetic analog of polymyxin B.[1][2] It is designed as a potentiator molecule, meaning it has minimal direct antibacterial activity on its own.[1][2][3] Instead, it interacts with the outer membrane of Gram-negative bacteria, increasing its permeability.[1][3] This action enhances the penetration and effectiveness of co-administered antibiotics.[1][3]
Q2: Has this compound been designed to be less nephrotoxic than polymyxin B?
A2: Yes, this compound was specifically designed to minimize the dose-limiting nephrotoxicity associated with the polymyxin class of antibiotics.[4][5] Structural modifications, including a reduced positive charge and the absence of the highly lipophilic fatty acid side chain found in polymyxin B, are intended to reduce its potential for kidney damage.[4][5][6]
Q3: What is the known mechanism of polymyxin-induced nephrotoxicity?
A3: Polymyxin-induced nephrotoxicity is primarily due to its accumulation in the proximal tubule cells of the kidneys.[7][8] This process is mediated by megalin, an endocytic receptor, and other transporters.[7] The high intracellular concentration of polymyxins can lead to cellular apoptosis through several pathways, including the activation of death receptors, mitochondrial damage, and endoplasmic reticulum stress.[7] This cellular damage manifests as acute tubular necrosis, leading to decreased renal function.[7]
Q4: What do non-clinical and preclinical studies show about the nephrotoxicity of this compound?
A4: Non-clinical studies have indicated that this compound has a significantly improved safety profile compared to polymyxin B.[3][6] In multiday rodent and nonhuman primate studies, polymyxin B demonstrated nephrotoxicity at much lower exposure-normalized doses than this compound.[3] For instance, in cynomolgus monkeys, the No-Observed-Adverse-Effect-Level (NOAEL) for this compound was determined to be 40 mg/kg/day, with reversible nephrotoxicity observed at higher doses.[9] In contrast, nephrotoxicity with polymyxin B was seen at 12 mg/kg/day in the same model.[4][10]
Q5: What is the available clinical data on this compound and renal function in humans?
A5: In a Phase 1 study involving single and multiple ascending doses in healthy adult subjects, this compound was generally well-tolerated at doses up to 1,800 mg/day.[1][2] While most treatment-emergent adverse events were mild, a decrease in creatinine renal clearance was reported in the 600 mg this compound multiple-dose group.[1] The pharmacokinetic data from this study showed that a significant fraction of this compound is excreted in the urine.[1][11]
Troubleshooting Guide
Q1: We are observing elevated serum creatinine and blood urea nitrogen (BUN) in our animal models treated with high doses of this compound. What could be the cause and what should we do?
A1: Elevated serum creatinine and BUN are biomarkers of potential kidney damage. In non-clinical studies with cynomolgus monkeys, dose levels of this compound greater than 40 mg/kg/day were associated with mild to moderate increases in these markers, accompanied by histopathological changes in the kidney such as tubular regeneration, degeneration/necrosis, and casts.[9]
Recommended Actions:
-
Confirm Dose-Dependency: First, confirm if the observed effects are dose-dependent by including a lower-dose group in your study.
-
Histopathology: Conduct a histopathological examination of the kidneys to identify any structural changes like acute tubular necrosis.
-
Reversibility Study: The nephrotoxicity observed in non-clinical studies was reversible.[9] Consider including a recovery period in your experimental design to assess the reversibility of the observed renal effects.
Q2: How can we monitor for potential nephrotoxicity in our in vitro cell culture experiments?
A2: When assessing the direct cytotoxic effects of this compound on renal cells in vitro, it is crucial to use appropriate cell lines and assays.
Recommended Cell Lines:
-
LLC-PK1 cells: A porcine kidney epithelial cell line that shows similarities to human proximal tubule cells.
-
HK-2 cells: A human kidney proximal tubule cell line.
-
NRK-52E cells: A rat kidney proximal tubule cell line.[7]
Recommended Assays:
-
Cell Viability Assays: Use assays such as MTT or LDH release to quantify cytotoxicity.
-
Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide staining followed by flow cytometry to detect and quantify apoptosis.
-
Mitochondrial Function Assays: Assess mitochondrial health using assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or the production of reactive oxygen species.
Q3: We are designing a new preclinical study with this compound. What are the key parameters to include for monitoring renal safety?
A3: A robust preclinical study design should include a comprehensive assessment of renal function and structure.
Key Monitoring Parameters:
-
Serum Chemistry: Regularly monitor serum creatinine and BUN levels.
-
Urinalysis: Analyze urine for markers of kidney injury such as proteinuria and glucosuria.
-
Histopathology: At the end of the study, perform a thorough histopathological evaluation of the kidneys, focusing on the proximal tubules.
-
Pharmacokinetics: Characterize the pharmacokinetic profile of this compound to understand the exposure levels associated with any observed renal effects.
Data Presentation
Table 1: Summary of Non-Clinical Nephrotoxicity Data for this compound
| Species | Dosing Regimen | Observations | NOAEL | Reference |
| Cynomolgus Monkey | 20, 40, 60, and 80 mg/kg/day via a one-hour infusion three times per day for 14 days | Doses >40 mg/kg/day were associated with mild to moderate increases in BUN and serum creatinine, pale kidneys, higher kidney weight, and histopathological changes (tubular regeneration, degeneration/necrosis, casts, and dilation). Effects were fully reversible after a 28-day recovery period. | 40 mg/kg/day | [9] |
| Cynomolgus Monkey | Not specified | Nephrotoxicity with polymyxin B was observed at 12 mg/kg/day. | >60 mg/kg/day for this compound | [4][10] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Ascending Dose)
| Dose | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) | Renal Clearance (L/h) |
| 5 mg | 280 | 660 | 2.0 | 1.23 |
| 25 mg | 1,480 | 3,110 | 2.3 | 2.94 |
| 100 mg | 5,690 | 11,800 | 2.2 | 3.39 |
| 200 mg | 10,700 | 22,700 | 2.3 | 3.52 |
| 400 mg | 20,900 | 45,700 | 2.2 | 3.63 |
| 800 mg | 40,300 | 85,200 | 3.8 | 3.80 |
| Data adapted from Eckburg et al., 2019.[1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed renal proximal tubule cells (e.g., HK-2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of polymyxin B).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat renal cells with this compound as described in Protocol 1.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
References
- 1. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Nephrotoxicity of Polymyxins: Is There Any Difference between Colistimethate and Polymyxin B? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017197390A1 - this compound human pharmacokinetics and efficacious dose - Google Patents [patents.google.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Troubleshooting Checkerboard Assays with SPR741
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SPR741 in checkerboard assays. The information is designed to address common issues and provide clear protocols and data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel polymyxin B analog that acts as a potentiator molecule.[1][2][3] It has minimal intrinsic antibacterial activity on its own.[1][2][4] Its primary mechanism of action is to disrupt the outer membrane of Gram-negative bacteria by interacting with lipopolysaccharide (LPS).[1][5] This disruption increases the permeability of the outer membrane, allowing co-administered antibiotics to more effectively penetrate the bacterial cell and reach their targets.[2][3][4] Unlike polymyxin B, this compound shows reduced toxicity, specifically lower nephrotoxicity.[6][7]
Q2: What is a checkerboard assay and how is it used to assess synergy with this compound?
A checkerboard assay is a common in vitro method used to evaluate the interaction between two antimicrobial agents, such as this compound and a partner antibiotic.[8][9][10] The assay involves preparing a two-dimensional array of serial dilutions of both compounds in a microtiter plate.[10] This allows for the testing of numerous concentration combinations simultaneously. The goal is to determine the minimum inhibitory concentration (MIC) of each agent alone and in combination, which is then used to calculate the Fractional Inhibitory Concentration (FIC) index.[9][11]
Q3: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
The FIC index is calculated to quantify the synergy, additivity, indifference, or antagonism between two drugs.[9][11] The calculation is as follows:
FIC Index = FICA + FICB
Where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is generally as follows:
Troubleshooting Guide
Problem 1: No synergy observed between this compound and the partner antibiotic.
-
Possible Cause 1: Inappropriate concentration range of this compound.
-
Troubleshooting: this compound's potentiation effect is concentration-dependent. A representative checkerboard assay showed that the optimal concentration for co-drug potentiation in vitro with this compound is 8 μg/mL.[1] Ensure your dilution series for this compound includes concentrations around this optimal range.
-
-
Possible Cause 2: The partner antibiotic is not effective against the target organism.
-
Troubleshooting: Confirm the intrinsic activity of the partner antibiotic against the test organism by determining its MIC independently. This compound potentiates the activity of other antibiotics but does not confer activity to a drug that is completely ineffective.
-
-
Possible Cause 3: The mechanism of resistance of the test organism is not overcome by this compound.
-
Troubleshooting: this compound primarily overcomes the outer membrane barrier.[2][5] If the bacterium possesses other resistance mechanisms, such as drug efflux pumps or target modification, the potentiation by this compound may be limited.[2] Consider using strains with well-characterized resistance mechanisms to understand the spectrum of this compound's potentiation.
-
Problem 2: High variability or inconsistent results between replicate checkerboard assays.
-
Possible Cause 1: Inaccurate pipetting and dilution preparation.
-
Troubleshooting: Checkerboard assays involve numerous dilutions, and small errors can be magnified.[10] Use calibrated pipettes and consider using multichannel pipettes for consistency. Prepare stock solutions of this compound and the partner antibiotic carefully.
-
-
Possible Cause 2: Issues with bacterial inoculum preparation.
-
Troubleshooting: The final inoculum concentration in the wells is critical. Prepare the bacterial suspension to the correct turbidity standard (e.g., 0.5 McFarland) and ensure it is well-mixed before addition to the microtiter plate.[9]
-
-
Possible Cause 3: Limitations of the twofold dilution method.
Problem 3: Observed antagonism between this compound and the partner antibiotic.
-
Possible Cause 1: Misinterpretation of the FIC index.
-
Troubleshooting: Double-check your calculations for the FIC index. Ensure you are using the correct MIC values for the drugs alone and in combination.
-
-
Possible Cause 2: True antagonistic interaction.
-
Troubleshooting: While uncommon with this compound's known mechanism, antagonism is a possible outcome of drug interactions. If the results are reproducible, this may be a genuine finding that warrants further investigation into the underlying mechanism.
-
Problem 4: Discrepancy between checkerboard results and in vivo efficacy.
-
Possible Cause 1: Pharmacokinetic and pharmacodynamic differences.
-
Possible Cause 2: Different experimental conditions.
-
Troubleshooting: The growth medium, incubation time, and bacterial growth phase can differ between in vitro and in vivo settings, potentially affecting antibiotic efficacy.[15]
-
Experimental Protocols
Checkerboard Assay Protocol
This protocol provides a general framework for performing a checkerboard assay with this compound. Specific concentrations and bacterial strains should be optimized for your experimental needs.
-
Preparation of Reagents:
-
Preparation of Bacterial Inoculum:
-
From the overnight culture, pick several colonies and suspend them in saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension in the assay broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[9]
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
In the first column, prepare serial twofold dilutions of the partner antibiotic.
-
In the first row, prepare serial twofold dilutions of this compound.
-
Fill the remaining wells with combinations of the two agents by adding the corresponding concentrations of each from the first row and column.
-
Include wells with each drug alone to determine their individual MICs, as well as a growth control well without any antibiotic and a sterility control well with only broth.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC index for each well showing no growth. The lowest FIC index is reported as the result for the combination.
-
Data Presentation
Table 1: Example Checkerboard Assay Results for this compound in Combination with Rifampin against Acinetobacter baumannii
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 128 | 2.0 | 0.14 | Synergy |
| Rifampin | 4.0 | 0.5 |
Data adapted from Zurawski et al., 2017.[6]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]
- 4. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. synergy-assessed-by-checkerboard-a-critical-analysis - Ask this paper | Bohrium [bohrium.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of SPR741 Against Specific Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR741. The information is designed to address common issues encountered during experiments aimed at enhancing the efficacy of antibiotics against Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel antibiotic potentiator, a synthetic analogue of polymyxin B.[1] Unlike traditional antibiotics, this compound has minimal direct antibacterial activity on its own.[2] Its primary function is to disrupt the outer membrane of Gram-negative bacteria.[2][3] This disruption increases the permeability of the membrane, allowing other antibiotics, which might otherwise be ineffective against these pathogens, to penetrate the cell and reach their intracellular targets.[2][4]
Q2: Against which bacterial strains is this compound most effective?
A2: this compound has demonstrated significant potentiation activity against a range of multidrug-resistant (MDR) Gram-negative bacteria. Notably, it has shown efficacy in combination with various antibiotics against clinically relevant strains of Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli.[1]
Q3: What class of antibiotics can be potentiated by this compound?
A3: this compound can potentiate a broad range of antibiotics with diverse mechanisms of action. Synergy has been observed with macrolides (e.g., azithromycin, clarithromycin, erythromycin), rifamycins (e.g., rifampin), tetracyclines (e.g., minocycline), and some β-lactams.[2][5][6]
Q4: Is this compound toxic?
A4: this compound was specifically designed to have a better safety profile than polymyxin B. It has a reduced positive charge and lacks the highly lipophilic fatty acid side chain associated with the nephrotoxicity of polymyxins.[2] Preclinical studies have shown that it has significantly reduced nephrotoxicity compared to polymyxin B.[2]
Troubleshooting Guide
Issue 1: No synergistic effect observed in a checkerboard assay.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: The potentiation effect of this compound is concentration-dependent. A fixed concentration of 8 µg/mL has been shown to be effective for in vitro potentiation in some studies.[7] However, the optimal concentration can vary. It is recommended to perform a dose-response experiment with this compound to determine the optimal concentration for your specific bacterial strain and partner antibiotic.
-
-
Possible Cause 2: Inappropriate partner antibiotic.
-
Troubleshooting Step: While this compound potentiates a wide range of antibiotics, the synergy is not universal. The partner antibiotic must have a target within the bacterial cell that becomes accessible after outer membrane permeabilization. If no synergy is observed, consider testing a different class of antibiotics.
-
-
Possible Cause 3: Bacterial resistance mechanisms.
-
Troubleshooting Step: The target bacterium may possess resistance mechanisms, such as efflux pumps, that can expel the partner antibiotic even after it enters the cell.[8] While this compound can help overcome outer membrane impermeability, it may not inhibit all resistance mechanisms.[8] Consider investigating the presence of specific resistance genes in your bacterial strain.
-
Issue 2: Inconsistent results in time-kill assays.
-
Possible Cause 1: Bacterial inoculum size.
-
Troubleshooting Step: The starting inoculum of the bacteria can significantly impact the outcome of a time-kill assay. Ensure that the bacterial culture is in the logarithmic growth phase and that the inoculum is standardized, typically to around 5 x 10^5 CFU/mL.
-
-
Possible Cause 2: Instability of the compounds.
-
Troubleshooting Step: Ensure that this compound and the partner antibiotic are stable in the chosen broth medium for the duration of the experiment. Prepare fresh solutions for each experiment and consider the half-life of the compounds under your experimental conditions.
-
-
Possible Cause 3: Sampling and plating errors.
-
Troubleshooting Step: Inaccurate serial dilutions and plating can lead to high variability. Ensure proper mixing of the culture before taking samples and use calibrated pipettes. Plate a sufficient volume to obtain countable colonies.
-
Data on this compound Potentiation
The following tables summarize the potentiation effect of this compound in combination with various antibiotics against specific bacterial strains.
Table 1: In Vitro Synergy of this compound and Rifampin against Acinetobacter baumannii AB5075
| Compound | MIC (µg/mL) Alone | MIC (µg/mL) in Combination | Fold Reduction in MIC | Fractional Inhibitory Concentration (FIC) Index |
| Rifampin | 4.0 | 0.5 (with 2.0 µg/mL this compound) | 8 | 0.14 |
| This compound | 128 | 2.0 (with 0.5 µg/mL Rifampin) | 64 |
Data sourced from Zurawski et al., 2017.[6] An FIC index of ≤ 0.5 is indicative of synergy.
Table 2: In Vitro Synergy of this compound and Minocycline against Acinetobacter baumannii AB5075
| Compound | MIC (µg/mL) Alone | MIC (µg/mL) in Combination |
| Minocycline | 0.5 | Not specified |
| This compound | >64 | Not specified |
| Minocycline + this compound (8.0 µg/mL) | 0.125 |
Data sourced from Reinhart et al., 2022.[5]
Table 3: In Vivo Efficacy of this compound and Rifampin against A. baumannii AB5075 in a Murine Pulmonary Infection Model
| Treatment Group | Bacterial Burden (log10 CFU/g of lung tissue) | Reduction in Bacterial Burden vs. Control |
| Vehicle Control | ~8.0 | - |
| Rifampin (5.0 mg/kg) | ~6.0 | ~2.0 |
| This compound (60 mg/kg) + Rifampin (5.0 mg/kg) | ~2.0 | ~6.0 |
Data sourced from Zurawski et al., 2017.[9]
Experimental Protocols
1. Checkerboard Assay for Synergy Testing
This protocol is a standard method to determine the synergistic interaction between two antimicrobial agents.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound and partner antibiotic stock solutions
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard and then diluted to a final concentration of ~5 x 10^5 CFU/mL in CAMHB.
-
-
Procedure:
-
Prepare serial twofold dilutions of the partner antibiotic horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of this compound vertically down the microtiter plate.
-
The result is a matrix of wells containing various concentrations of both agents.
-
Inoculate each well with the prepared bacterial suspension.
-
Include wells with each agent alone for MIC determination and a growth control well without any antimicrobial agents.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4.0: Additive/Indifference
-
FIC > 4.0: Antagonism
-
-
2. Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Materials:
-
Culture tubes or flasks with CAMHB
-
This compound and partner antibiotic at desired concentrations (e.g., based on MIC values from the checkerboard assay)
-
Bacterial culture in logarithmic growth phase, adjusted to a starting inoculum of ~5 x 10^5 CFU/mL.
-
-
Procedure:
-
Set up culture tubes with:
-
Growth control (no drug)
-
This compound alone
-
Partner antibiotic alone
-
This compound and partner antibiotic in combination
-
-
Inoculate each tube with the bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Luria-Bertani agar).
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline and the this compound Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
SPR741 Technical Support Center: Troubleshooting and FAQ Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the limitations of SPR741 in clinical applications. It is intended to assist researchers in understanding the challenges and troubleshooting potential issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the current clinical development status of this compound?
A1: The clinical development of this compound was discontinued by Spero Therapeutics as of January 1, 2020.[1] The decision was based on commercial reasons and a strategic shift to prioritize the development of SPR206, a next-generation polymyxin analogue with standalone antibiotic activity.[1] Spero Therapeutics suggested that SPR206 may have a superior potency and safety profile, as well as a more straightforward path to pivotal clinical trials as a single agent.[1]
Q2: What is the primary mechanism of action of this compound, and what are its inherent limitations?
A2: this compound is a synthetic analogue of polymyxin B that functions as an antibiotic potentiator.[2][3] Its primary mechanism is the disruption of the outer membrane of Gram-negative bacteria, which increases the permeability to other co-administered antibiotics.[2][3] A significant limitation is that this compound has minimal to no intrinsic antibacterial activity on its own.[2][4] Its efficacy is entirely dependent on the synergistic activity with a partner antibiotic.
Q3: Is this compound effective against all Gram-negative bacteria when combined with a partner antibiotic?
A3: The potentiation effect of this compound is not universal and can be limited by the intrinsic resistance of the bacterial strain to the partner antibiotic. For instance, in studies with azithromycin, the combination of this compound and azithromycin showed promising in vivo activity against multidrug-resistant Enterobacteriaceae isolates with azithromycin MICs of ≤16 mg/liter.[5][6] However, for isolates with azithromycin MICs of ≥32 mg/liter, the combination was significantly less effective.[5]
Q4: What are the known safety and toxicity concerns with this compound?
A4: While Phase 1 clinical trials in healthy human volunteers showed that this compound was generally well-tolerated at doses up to 1,800 mg/day, some preclinical data raises potential safety concerns at higher doses.[7][8] In a murine pulmonary infection model, higher doses of this compound (80 mg/kg BID) resulted in increased mortality, the cause of which was not determined.[9] This suggests a potential for a narrow therapeutic window or uncharacterized dose-dependent toxicity. However, this compound was designed to have reduced nephrotoxicity compared to polymyxin B due to its lower positive charge and lack of a lipophilic fatty acid side chain.[4][10][11]
Q5: Is there a potential for bacteria to develop resistance to this compound?
A5: While specific studies on resistance development to this compound are limited, the potential for resistance is a concern for any antimicrobial agent. As a polymyxin derivative, it is plausible that bacteria could develop resistance through mechanisms that affect the outer membrane, such as modifications to the lipid A component of lipopolysaccharide (LPS). Long-term exposure to outer membrane permeabilizers like this compound could lead to the selection of resistant mutants.[12]
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of potentiation observed in vitro (e.g., checkerboard assay) | The intrinsic MIC of the partner antibiotic against the test strain is too high. | Select a partner antibiotic with a lower intrinsic MIC for the target organism. The potentiation effect of this compound is limited when intrinsic resistance to the partner drug is high.[5] |
| The concentration of this compound is suboptimal. | Perform a dose-response experiment to determine the optimal concentration of this compound for potentiation with your specific partner antibiotic and bacterial strain. | |
| The bacterial strain possesses efflux pumps that actively remove the partner antibiotic. | While this compound can help overcome outer membrane permeability barriers, its ability to counteract potent efflux pump activity may be limited.[2] Consider using an efflux pump inhibitor as an additional control or selecting a partner antibiotic that is not a strong substrate for known efflux pumps in your test organism. | |
| High variability in in vivo efficacy studies (e.g., murine infection models) | The chosen dose of this compound may be approaching a toxic level, leading to adverse effects in the animals. | In a murine model of A. baumannii infection, an 80 mg/kg BID dose of this compound led to increased mortality.[9] It is crucial to perform a dose-ranging toxicity study for this compound alone in your specific animal model before proceeding with efficacy studies. Consider using a lower, well-tolerated dose in combination with the partner antibiotic. |
| The pharmacokinetics of this compound and the partner antibiotic are not optimally matched. | Phase 1 studies in humans showed no significant pharmacokinetic interactions between this compound and several β-lactam antibiotics.[7][8] However, it is important to consider the pharmacokinetic profiles of both agents in your specific animal model to ensure adequate exposure at the site of infection. | |
| Unexpected bacterial growth in the presence of this compound and a partner antibiotic | Development of resistance to the combination during the experiment. | Analyze the bacteria recovered from the experiment for any changes in susceptibility to this compound and the partner antibiotic, both alone and in combination. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Rifampin against Extensively Drug-Resistant Acinetobacter baumannii in a Murine Pulmonary Infection Model
| Treatment Group | Dosage | Survival Rate (%) |
| Untreated Control | Saline | 0 |
| This compound alone | 60 mg/kg BID | 0 |
| Rifampin alone | 5.0 mg/kg BID | 50 |
| This compound + Rifampin | 60 mg/kg + 5.0 mg/kg BID | 90 |
| Data adapted from Zurawski et al., 2017.[9][10] |
Table 2: In Vivo Efficacy of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae in a Neutropenic Murine Thigh Infection Model
| Azithromycin MIC of Isolate | Treatment Group | Average Change in Bacterial Burden (log10 CFU/thigh at 24h) |
| ≤16 mg/liter | Azithromycin alone | +2.60 |
| ≤16 mg/liter | Azithromycin + this compound | -0.53 |
| ≥32 mg/liter | Azithromycin alone | - |
| ≥32 mg/liter | Azithromycin + this compound | +1.80 |
| Data adapted from Stainton et al., 2018.[5][6] |
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This protocol is a generalized procedure for determining the synergistic activity of this compound with a partner antibiotic.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.
-
Prepare a 2x concentrated cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a bacterial inoculum of the test organism adjusted to a 0.5 McFarland standard and then diluted to the final desired concentration (typically ~5 x 10^5 CFU/mL).
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial dilutions of the partner antibiotic in CAMHB.
-
Along the y-axis, perform serial dilutions of this compound in CAMHB.
-
The resulting plate will have a gradient of concentrations for both compounds, with wells containing each agent alone and in combination.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include appropriate controls: wells with no drugs (growth control), wells with no bacteria (sterility control), and wells with each drug alone.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Neutropenic Murine Thigh Infection Model
This protocol provides a general workflow for evaluating the in vivo efficacy of this compound in combination with a partner antibiotic.
-
Animal Preparation:
-
Infection:
-
Prepare a mid-logarithmic phase culture of the bacterial pathogen.
-
Inject a defined inoculum (e.g., 10^6 - 10^7 CFU) into the thigh muscle of each mouse.[13]
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound and the partner antibiotic via the desired route (e.g., subcutaneous or intravenous injection).
-
Include control groups: untreated, vehicle control, this compound alone, and partner antibiotic alone.
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh or CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control groups.
-
A significant reduction in bacterial load in the combination therapy group compared to the single-agent and control groups indicates in vivo efficacy.
-
Visualizations
Caption: Mechanism of this compound as an antibiotic potentiator.
Caption: Key limitations leading to the discontinuation of this compound development.
References
- 1. annualreports.com [annualreports.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]
- 4. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 5. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
SPR741 Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and troubleshooting potential off-target effects of SPR741 in cellular models.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to mammalian cell lines?
A1: this compound was specifically designed to have a significantly improved safety profile compared to its parent molecule, polymyxin B, which is known for its dose-limiting nephrotoxicity.[1][2] Studies have shown that this compound has substantially lower cytotoxicity towards mammalian cell lines, including proximal tubular kidney cells.[2][3] While high concentrations may eventually lead to some level of cytotoxicity, at the typical concentrations used for its antibiotic potentiation effect, minimal toxicity to mammalian cells is expected. If you observe significant cytotoxicity, it is advisable to consult the troubleshooting guide below.
Q2: What is the mechanistic difference between this compound and polymyxin B that leads to lower toxicity?
A2: The reduced toxicity of this compound stems from key structural modifications. The N-terminus of the peptide was altered to decrease both its hydrophobicity and positive charge.[4] This modification results in this compound primarily interacting with and disrupting the outer membrane of Gram-negative bacteria, facilitating the entry of other antibiotics.[1][4][5] Unlike polymyxin B, this compound has minimal interaction with the bacterial cytoplasmic membrane and, by extension, mammalian cell membranes, which are a primary target for polymyxin-induced toxicity.[4][5]
Q3: How can I confirm that the observed cellular effects are due to the partner antibiotic and not an off-target effect of this compound?
A3: To dissect the effects of this compound from your partner antibiotic, it is crucial to include the proper controls in your experimental setup. You should always run parallel experiments with:
-
Vehicle control (the solvent used to dissolve this compound and the partner antibiotic).
-
This compound alone at the concentration used in the combination treatment.
-
The partner antibiotic alone at the concentration used in the combination treatment.
-
The combination of this compound and the partner antibiotic.
By comparing the results from these four groups, you can attribute the observed effects to either agent alone or to the synergistic potentiation effect.
Q4: Are there any known off-target signaling pathways in eukaryotic cells affected by this compound?
A4: Based on available preclinical and Phase 1 clinical trial data, this compound is generally well-tolerated with minimal adverse effects.[6][7] The primary mechanism is targeted at the outer membrane of Gram-negative bacteria, a structure not present in eukaryotic cells.[4][5] While comprehensive screening against all possible eukaryotic signaling pathways may not be publicly available, its design and mechanism of action suggest a low probability of specific off-target pathway modulation at typical working concentrations. Any observed cellular effects are more likely to be related to general cytotoxicity at very high concentrations.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected cytotoxicity in your cellular model, follow these steps to diagnose the issue.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary
The following tables summarize the comparative data on the activity and toxicity of this compound and Polymyxin B.
Table 1: Comparative Cytotoxicity in a Porcine Renal Proximal Tubular Cell Line (LLC-PK1)
| Compound | Concentration for >85% Necrosis | Reference |
| Polymyxin B | 0.016 mM | [2] |
| This compound (NAB741) | >0.512 mM (32-fold higher than Polymyxin B) | [2] |
Table 2: In Vivo No-Observed-Adverse-Effect-Level (NOAEL)
| Compound | Species | NOAEL | Reference |
| Polymyxin B | Cynomolgus Monkey | <12 mg/kg/day (nephrotoxicity observed at this dose) | [8] |
| This compound | Cynomolgus Monkey | >60 mg/kg/day | [8] |
Key Experimental Protocols
1. Mammalian Cell Cytotoxicity Assay (Resazurin-based)
-
Objective: To determine the concentration at which this compound induces cytotoxicity in a mammalian cell line.
-
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed HK-2 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control. A typical top concentration to test could be 1000 or 3000 µg/mL with semi-log dilutions.
-
Incubate the cells with the compound for 24 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, remove the medium containing the compound.
-
Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the CC50 (50% cytotoxic concentration).
-
2. Cytoplasmic Membrane Depolarization Assay
-
Objective: To assess whether this compound disrupts the cytoplasmic membrane potential of bacterial or eukaryotic cells.
-
Materials:
-
Bacterial or mammalian cell suspension
-
DiSC3(5) fluorescent dye (a membrane potential-sensitive probe)
-
Buffer solution (e.g., HEPES)
-
This compound stock solution
-
Polymyxin B (as a positive control)
-
DMSO (as a negative control)
-
-
Procedure:
-
Prepare a suspension of cells in the appropriate buffer.
-
Add DiSC3(5) to the cell suspension and allow it to incorporate into the cell membranes until the fluorescence signal stabilizes (this indicates maximal quenching).
-
Add this compound at the desired concentration. As controls, add Polymyxin B (positive control) or DMSO (negative control) to separate cell suspensions.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates depolarization of the cytoplasmic membrane, as the dye is released from the membrane into the cytoplasm.
-
Compare the fluorescence change induced by this compound to that of the positive and negative controls. At potentiating concentrations, this compound is expected to cause minimal fluorescence increase compared to Polymyxin B.[4]
-
Visualizations
Caption: Differential mechanisms of Polymyxin B and this compound.
Caption: General workflow for assessing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 6. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 7. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Nephrotoxicity Profiles of SPR741 and Polymyxin B
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of polymyxin antibiotics as a last resort for multidrug-resistant Gram-negative infections has been hampered by their significant nephrotoxicity. This has spurred the development of novel polymyxin derivatives with improved safety profiles. One such candidate, SPR741, has been engineered to mitigate the renal toxicity associated with its parent compound, polymyxin B. This guide provides an objective comparison of the nephrotoxicity of this compound and polymyxin B, supported by experimental data, to inform research and development efforts in infectious diseases.
Executive Summary
This compound, a novel polymyxin B derivative, demonstrates a significantly improved renal safety profile compared to polymyxin B. This is attributed to key structural modifications that reduce its interaction with and accumulation in renal proximal tubule cells. Preclinical studies consistently show that this compound is substantially less nephrotoxic than polymyxin B, both in vivo and in vitro. The primary mechanism of polymyxin B-induced nephrotoxicity involves binding to the megalin receptor on proximal tubule cells, leading to cellular uptake, accumulation, and subsequent apoptosis and mitochondrial dysfunction. This compound's altered structure, specifically the removal of the fatty acyl tail and a reduction in positive charge, is believed to disrupt this interaction, thereby reducing its nephrotoxic potential.[1][2]
Data Presentation: Quantitative Comparison of Nephrotoxicity
The following tables summarize the key quantitative data from preclinical studies comparing the nephrotoxicity of this compound and polymyxin B.
Table 1: In Vivo Comparative Nephrotoxicity
| Parameter | This compound | Polymyxin B | Animal Model | Reference |
| No-Observed-Adverse-Effect-Level (NOAEL) | >60 mg/kg/day | 12 mg/kg/day | Cynomolgus Monkey | [3] |
Table 2: In Vitro Comparative Cytotoxicity in Renal Cells
| Cell Line | IC50 (this compound analogue - PMBN*) | IC50 (Polymyxin B) | Fold Difference | Reference |
| Human Kidney 2 (HK-2) | >1000 µM | 20 µM | >50-fold less toxic | [4] |
*Data for Polymyxin B nonapeptide (PMBN), a close structural analogue of this compound that also lacks the fatty acyl tail.
Mechanisms of Nephrotoxicity and the Protective Modifications of this compound
Polymyxin B's nephrotoxicity is primarily initiated by its accumulation in the proximal tubule cells of the kidneys.[5] This process is mediated by the endocytic receptor megalin.[6][7] Once inside the cells, polymyxin B induces a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[3][8][9]
This compound was designed to circumvent this toxicity. Its key structural modifications are:
-
Removal of the Fatty Acyl Tail: This lipophilic tail in polymyxin B is crucial for its interaction with the cell membrane. Its absence in this compound is a primary reason for its reduced cytotoxicity.[1]
-
Reduced Positive Charge: this compound has a lower net positive charge compared to polymyxin B, which is thought to decrease its affinity for the negatively charged components of the renal cell membrane and the megalin receptor.[1][2]
These modifications are believed to significantly reduce the binding and uptake of this compound into renal proximal tubule cells, thereby preventing the initiation of the downstream toxic effects seen with polymyxin B.
Signaling Pathway of Polymyxin B-Induced Nephrotoxicity
The following diagram illustrates the key signaling events involved in polymyxin B-induced renal cell injury.
Caption: Signaling pathway of polymyxin B-induced nephrotoxicity.
Experimental Protocols
The assessment of polymyxin-induced nephrotoxicity typically involves a combination of in vitro and in vivo models.
In Vitro Cytotoxicity Assays
-
Objective: To determine the direct cytotoxic effect of the compounds on renal cells.
-
Cell Lines: Commonly used renal proximal tubular epithelial cell lines include human-derived HK-2 cells and porcine-derived LLC-PK1 cells.[3][4][10]
-
Methodology:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are then exposed to a range of concentrations of this compound and polymyxin B for a defined period (e.g., 24 or 48 hours).
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[9][10]
-
The concentration that causes 50% inhibition of cell viability (IC50) is then calculated and compared between the compounds.
-
In Vivo Animal Models of Nephrotoxicity
-
Objective: To evaluate the renal toxicity of the compounds in a whole-organism setting.
-
Animal Models: Rodent (rats, mice) and non-rodent (e.g., cynomolgus monkeys) models are utilized.[3][11][12]
-
Methodology:
-
Animals are administered single or multiple doses of this compound or polymyxin B via a clinically relevant route (e.g., intravenous or subcutaneous).
-
Blood and urine samples are collected at various time points to measure markers of kidney function, including serum creatinine (SCr) and blood urea nitrogen (BUN).[13] Newer biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) may also be assessed.[4]
-
At the end of the study, animals are euthanized, and their kidneys are collected for histopathological examination to assess for signs of tubular damage, such as acute tubular necrosis.[13]
-
The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no significant adverse effects are observed, is determined for each compound.
-
Logical Workflow for Nephrotoxicity Assessment
The following diagram outlines the typical workflow for comparing the nephrotoxicity of a new drug candidate like this compound with an established drug like polymyxin B.
Caption: Workflow for comparative nephrotoxicity assessment.
Conclusion
References
- 1. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymyxin B Nephrotoxicity: From Organ to Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early prediction of polymyxin-induced nephrotoxicity with next-generation urinary kidney injury biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Polymyxin B-Associated Nephrotoxicity and Its Predictors: A Retrospective Study in Carbapenem-Resistant Gram-Negative Bacterial Infections [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Megalin-Mediated Specific Uptake of Chitosan/siRNA Nanoparticles in Mouse Kidney Proximal Tubule Epithelial Cells Enables AQP1 Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of animal models of human disease for nonclinical safety assessment of novel pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing and Predicting Kidney Safety - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Power of Combination Therapy: Validating the Synergistic Effect of SPR741 with Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In the face of dwindling antibiotic pipelines, innovative strategies are crucial to combat these resilient pathogens. One promising approach is the use of potentiators, agents that can restore or enhance the activity of existing antibiotics. SPR741, a novel polymyxin B derivative, has emerged as a significant contender in this arena. By disrupting the outer membrane of Gram-negative bacteria, this compound facilitates the entry of other antibiotics, leading to a powerful synergistic effect. This guide provides a comprehensive comparison of this compound's synergistic activity with various novel and conventional antibiotics, supported by experimental data and detailed methodologies.
Mechanism of Action: A "One-Two Punch" Against Gram-Negative Bacteria
This compound is a synthetic analog of polymyxin B, engineered to minimize the nephrotoxicity associated with its parent compound while retaining its ability to interact with the bacterial outer membrane.[1][2] It acts primarily by binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS layer, leading to increased membrane permeability.[1][3] This disruption of the outer membrane barrier allows antibiotics that are normally excluded to penetrate the cell and reach their intracellular targets, resulting in a synergistic bactericidal effect.[1][4]
dot
Caption: Mechanism of this compound-mediated antibiotic synergy.
In Vitro Synergistic Activity of this compound
The synergistic effect of this compound with various antibiotics has been extensively evaluated in vitro against a range of clinically significant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[5] The most common methods to assess this synergy are checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI) and time-kill assays to evaluate the rate of bacterial killing.
Experimental Protocols
1. Checkerboard Assay:
-
Objective: To determine the minimal inhibitory concentration (MIC) of antibiotics alone and in combination with this compound and to calculate the FICI.
-
Methodology:
-
A two-dimensional checkerboard titration is prepared in a 96-well microtiter plate.
-
Serial dilutions of the partner antibiotic are made along the x-axis, and serial dilutions of this compound are made along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
The FICI is calculated as follows: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone). Synergy is typically defined as an FICI of ≤ 0.5.[6]
-
2. Time-Kill Assay:
-
Objective: To assess the bactericidal or bacteriostatic activity of antibiotic combinations over time.
-
Methodology:
-
Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotics, alone or in combination with this compound, are added at specified concentrations (e.g., 1x or 2x the MIC).
-
Cultures are incubated at 37°C with shaking.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on agar plates.
-
Colony forming units (CFU) are counted after overnight incubation.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[6]
-
dot
Caption: In Vitro Synergy Experimental Workflow.
Quantitative Data Summary
The following tables summarize the in vitro synergistic activity of this compound with selected novel and conventional antibiotics against various Gram-negative pathogens.
Table 1: Synergistic Activity of this compound with Macrolides against K. pneumoniae [7]
| Antibiotic | Strain | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | Fold Reduction in MIC | FICI |
| Erythromycin | XDR K. pneumoniae | >256 | 8 | >32 | ≤0.5 |
| Clarithromycin | XDR K. pneumoniae | >256 | 16 | >16 | ≤0.5 |
| Azithromycin | MDR Enterobacteriaceae | >64 | 0.5-16 | ≥4 | N/A |
Table 2: Synergistic Activity of this compound with Rifampin against A. baumannii [6][8]
| Strain | Rifampin MIC Alone (µg/mL) | This compound Concentration (µg/mL) | Rifampin MIC in Combination (µg/mL) | Fold Reduction in MIC | FICI |
| AB5075 (XDR) | 4.0 | 2.0 | 0.5 | 8 | 0.14 |
| Diversity Set (28 strains) | Varied | 4.0 | ≤1.0 for 96% of strains | ≥4 | N/A |
Table 3: Synergistic Activity of this compound with Minocycline against A. baumannii [2]
| Strain | Minocycline MIC Alone (µg/mL) | This compound Concentration (µg/mL) | Minocycline MIC in Combination (µg/mL) | Fold Reduction in MIC |
| AB5075 | 0.5 | 8.0 | 0.125 | 40 |
In Vivo Efficacy of this compound Combinations
The promising in vitro results have been translated into in vivo animal models, demonstrating the therapeutic potential of this compound combination therapy.
Experimental Protocols
1. Murine Thigh Infection Model:
-
Objective: To evaluate the efficacy of this compound combinations in reducing bacterial burden in a localized infection.
-
Methodology:
-
Mice are rendered neutropenic by cyclophosphamide injections.
-
A defined inoculum of the test organism is injected into the thigh muscle.
-
Treatment with this compound, the partner antibiotic, or the combination is initiated at a specified time post-infection (e.g., 2 hours).
-
Human-simulated regimens of the drugs are often administered to mimic clinical exposure.
-
After 24 hours of therapy, mice are euthanized, and the thigh muscles are homogenized and quantitatively cultured to determine the bacterial burden (CFU/g).
-
Efficacy is measured by the change in log10 CFU/thigh compared to the 0-hour control.[9][10]
-
2. Murine Pneumonia Model:
-
Objective: To assess the efficacy of this compound combinations in a systemic infection model and evaluate survival.
-
Methodology:
-
Mice are infected intranasally or via intratracheal instillation with the bacterial pathogen.
-
Treatment is initiated at a set time post-infection.
-
In addition to bacterial burden in the lungs, animal survival is monitored over a period of several days.[6]
-
dot
Caption: In Vivo Efficacy Experimental Workflow.
Quantitative Data Summary
Table 4: In Vivo Efficacy of this compound with Rifampin in a Murine Pneumonia Model against A. baumannii [6]
| Treatment Group | Dose | Survival Rate | Log10 Reduction in Lung CFU/g (vs. control) |
| Saline (Control) | N/A | 0% | N/A |
| Rifampin Alone | 5.0 mg/kg | 10% | ~2.0 |
| This compound Alone | 60 mg/kg BID | 20% | ~4.0 |
| This compound + Rifampin | 60 mg/kg + 5.0 mg/kg BID | 90% | ~6.0 |
Table 5: In Vivo Efficacy of this compound with Azithromycin in a Murine Thigh Model against MDR Enterobacteriaceae [10]
| Isolate Characteristic | Treatment Group | Mean Change in log10 CFU/thigh at 24h |
| AZM MIC ≤16 mg/L | Azithromycin Alone | +2.60 |
| AZM MIC ≤16 mg/L | AZM + this compound | -0.53 |
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the synergistic effect of this compound with a variety of novel and conventional antibiotics against multidrug-resistant Gram-negative bacteria. By permeabilizing the outer membrane, this compound effectively broadens the spectrum of activity of its partner antibiotics, transforming them into potent agents against otherwise resistant pathogens. The detailed experimental protocols and comparative data presented in this guide underscore the potential of this compound combination therapy as a promising strategy to address the urgent threat of antimicrobial resistance. Further clinical development of this compound is warranted to translate these encouraging preclinical findings into effective treatments for patients with serious Gram-negative infections.[11]
References
- 1. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 5. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 8. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
- 10. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of SPR741 Antibiotic Combinations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of SPR741 in combination with various antibiotics, supported by experimental data. This compound, a novel polymyxin B derivative, acts as an antibiotic adjuvant, permeabilizing the outer membrane of Gram-negative bacteria and potentiating the activity of co-administered antibiotics.
This document summarizes key quantitative data from in vitro and in vivo studies, details the experimental methodologies, and visualizes the underlying mechanisms and workflows to offer a comprehensive overview of this compound's potential in combating multidrug-resistant infections.
Mechanism of Action of this compound
This compound is a cationic peptide designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to polymyxin B.[1][2] Its primary mechanism involves disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective.[3][4] This disruption is initiated by the binding of this compound to the lipid A component of lipopolysaccharide (LPS) in the outer membrane. This interaction leads to a disorganization of the LPS layer, creating transient pores and allowing the entry of co-administered antibiotics into the periplasmic space. This perturbation of the outer membrane triggers the Rcs (Regulator of Capsule Synthesis) signaling pathway, a complex two-component system that responds to envelope stress.[3][5]
References
- 1. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
The Potentiator's Promise: A Comparative Guide to SPR741 Combinations Against Pan-Drug Resistant Bacteria
For researchers, scientists, and drug development professionals navigating the challenge of pan-drug resistant (PDR) bacterial infections, the landscape of effective treatments is narrow and fraught with difficulty. This guide provides an objective comparison of the efficacy of SPR741, a novel potentiator molecule, in combination with existing antibiotics against these formidable pathogens. By disrupting the outer membrane of Gram-negative bacteria, this compound enables antibiotics that are normally ineffective to reach their intracellular targets, offering a renewed line of attack.
This document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and contrasts the performance of this compound combinations with other therapeutic alternatives.
Mechanism of Action: Disrupting the Fortress
This compound, a synthetic polymyxin B analogue, acts by binding to the lipopolysaccharide (LPS) of the Gram-negative outer membrane. This interaction disrupts the membrane's integrity, creating transient pores that increase its permeability.[1][2][3] Unlike its parent compound, polymyxin B, this compound has minimal intrinsic antibacterial activity and has been designed to reduce the potential for nephrotoxicity.[1][3] Its primary role is to act as an adjuvant, or "potentiator," allowing co-administered antibiotics to bypass the formidable outer membrane barrier and access their targets within the bacterial cell.[1][4][5]
Caption: Mechanism of this compound potentiation.
In Vitro Efficacy: A Quantitative Comparison
The potentiation effect of this compound has been demonstrated across a range of antibiotic classes against various multidrug-resistant and pan-drug-resistant Gram-negative pathogens. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) observed in key studies.
Table 1: Efficacy of this compound in Combination with Various Antibiotics against Escherichia coli
| Antibiotic | Strain(s) | This compound Concentration (µg/mL) | MIC Alone (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction | Reference |
| Rifampin | ATCC 25922 | 8 | >128 | 0.015 | >8000 | [6] |
| Clarithromycin | ATCC 25922 | 8 | >256 | 0.06 | >4000 | [6] |
| Azithromycin | MDR Isolates | 8 | >16 | 2-4 | ≥8-16 | [7] |
| Minocycline | Challenge Set | 8 | Varies | 0.5-2 | 4-32 | [7] |
| Mecillinam | MBL-producers | 8 | 128/>256 | 1/4 | 32->64 | [8] |
Table 2: Efficacy of this compound in Combination with Various Antibiotics against Klebsiella pneumoniae
| Antibiotic | Strain(s) | This compound Concentration (µg/mL) | MIC Alone (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction | Reference |
| Rifampin | ATCC 43816 | 8 | 64 | 0.5 | 128 | [6] |
| Clarithromycin | ATCC 43816 | 8 | >256 | 2 | >128 | [6] |
| Erythromycin + Clarithromycin | PDR Isolate | 7 (this compound), 5 (CLA), 7 (E) | >128 (each) | Not reported as MIC | Synergistic killing | [9] |
| Temocillin | KPC-producers | 8 | 8/16 | 0.5/2 | 8-16 | [8] |
Table 3: Efficacy of this compound in Combination with Various Antibiotics against Acinetobacter baumannii
| Antibiotic | Strain(s) | This compound Concentration (µg/mL) | MIC Alone (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction | Reference |
| Rifampin | NCTC 12156 | 8 | 16 | 0.25 | 64 | [6] |
| Rifampin | XDR AB5075 | 2 | 4 | 0.5 | 8 | [10] |
| Minocycline | AB5075 | 8 | 5 | 0.125 | 40 | [11] |
| Clarithromycin + Erythromycin | XDR Isolates | 8-10 | >128 (each) | Not reported as MIC | Synergistic killing | [12] |
In Vivo Studies: Translating In Vitro Success
Preclinical animal models have demonstrated the in vivo efficacy of this compound combinations in reducing bacterial burden and improving survival.
Table 4: Summary of In Vivo Efficacy of this compound Combinations
| Pathogen | Infection Model | This compound Combination | Key Findings | Reference |
| A. baumannii (XDR) | Murine Pulmonary | Rifampin | 90% survival with combination vs. 0% with rifampin alone; ~2-log10 reduction in lung CFU vs. rifampin alone.[10] | [10] |
| Enterobacteriaceae (MDR) | Neutropenic Murine Thigh | Azithromycin | Stasis to 1-log kill in 81.8% of isolates with AZM MICs ≤16 µg/mL.[3] | [3] |
| K. pneumoniae (PDR) | Neutropenic Murine Thigh | Erythromycin + Clarithromycin | Significant reduction in bacterial load (4.52 Log10 CFU/thigh) compared to vehicle group.[9] | [9] |
| Various Gram-Negatives | Neutropenic Murine Thigh | Rifampin | Significant reductions in bacterial burden below stasis against E. coli, K. pneumoniae, E. cloacae, and A. baumannii.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro Susceptibility Testing
-
Method: Broth microdilution was the standard method used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics alone and in combination with this compound.[3][8]
-
Procedure:
-
Bacterial isolates were grown overnight and then diluted to a standardized inoculum (~5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Two-fold serial dilutions of the partner antibiotic were prepared in microtiter plates.
-
A fixed concentration of this compound (typically 4 or 8 µg/mL) was added to the wells for combination testing.
-
The standardized bacterial inoculum was added to each well.
-
Plates were incubated at 35-37°C for 16-20 hours.
-
The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.
-
-
Synergy Determination: For some studies, a checkerboard assay was used to determine the fractional inhibitory concentration (FIC) index, with an FIC of ≤0.5 indicating synergy.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 3. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activity Analysis of a New Polymyxin, this compound, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (this compound) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 10. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. SPR-741 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
SPR741: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
SPR741, a novel polymyxin B derivative, is emerging as a potent antibiotic potentiator, designed to enhance the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of its in vitro and in vivo performance, supported by experimental data, to inform research and development efforts in the fight against antimicrobial resistance. Unlike traditional antibiotics, this compound exhibits minimal direct antibacterial activity on its own. Instead, it acts as an adjuvant, disrupting the outer membrane of Gram-negative bacteria, thereby allowing co-administered antibiotics to penetrate the cell and reach their targets more effectively.[1][2][3][4] This mechanism of action has been shown to restore or enhance the activity of a broad range of antibiotic classes against challenging pathogens.
In Vitro Efficacy: Restoring Antibiotic Susceptibility
The in vitro efficacy of this compound is primarily evaluated by its ability to reduce the Minimum Inhibitory Concentration (MIC) of partner antibiotics against various Gram-negative pathogens. This potentiation effect has been demonstrated across multiple studies and against a spectrum of clinically relevant bacteria.
Quantitative Data Summary
The following tables summarize the potentiation effect of this compound in combination with various antibiotics against different bacterial strains.
Table 1: Potentiation of Rifampin against Acinetobacter baumannii
| Strain | Rifampin MIC (μg/mL) | Rifampin MIC with this compound (μg/mL) | Fold Reduction in MIC | Reference |
| AB5075 | 4.0 | 0.5 (in the presence of 2.0 μg/mL this compound) | 8 | [5] |
| Diversity Set (28 strains) | >128 (for AB3027) | Growth inhibited in 96% of strains with 1.0 μg/mL rifampin + 4.0 μg/mL this compound | >4 (for most strains) | [5][6] |
Table 2: Potentiation of Macrolides against Klebsiella pneumoniae
| Combination | Effect | Strain | Reference |
| This compound + Erythromycin (E) + Clarithromycin (CLA) | Synergistic killing activity | XDR and PDR K. pneumoniae | [7] |
| 7 µg/mL this compound + 5 µg/mL CLA + 7 µg/mL E | 2.88 Log10 CFU/mL reduction at 6h | ATCC 700603 | [7] |
| 8 µg/mL this compound + 16 µg/mL CLA + 16 µg/mL E | Effective biofilm eradication | K. pneumoniae | [7] |
Table 3: Potentiation of Azithromycin against Multidrug-Resistant Enterobacteriaceae
| Isolate Characteristic | Average Change in Bacterial Burden (log10 CFU/thigh) with AZM-SPR741 | Stasis to 1-log Kill Observed | Reference |
| AZM MICs of ≤16 mg/liter | -0.53 ± 0.82 | 9/11 isolates (81.8%) | [8] |
| AZM MICs of ≥32 mg/liter | +1.80 ± 1.41 | 1/19 isolates (5.3%) | [8] |
Experimental Protocols
Checkerboard Assay: This method is used to assess the synergistic effect of two antimicrobial agents.[5] A two-dimensional array of serial dilutions of this compound and a partner antibiotic is prepared in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The plate is incubated, and the MIC of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify synergy.[5]
Time-Kill Kinetics Assay: This assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.[7] Bacteria are exposed to the antimicrobial agents at specific concentrations. At various time points, samples are collected, serially diluted, and plated to determine the number of viable bacteria (colony-forming units, CFU/mL). A significant reduction in CFU/mL compared to the control indicates bactericidal activity.[7]
In Vivo Efficacy: Translating In Vitro Synergy to Animal Models
The promising in vitro potentiation of this compound has been validated in several in vivo infection models, demonstrating its potential for clinical application.
Quantitative Data Summary
Table 4: In Vivo Efficacy of this compound in Combination with Rifampicin in Murine Thigh Infection Models
| Pathogen | This compound Dose (mg/kg/dose) | Rifampicin Dose (mg/kg/dose) | Reduction in Bacterial Burden (Log10 cfu/g below stasis) | Reference |
| E. coli ATCC 25922 | ≤20 | Varied | 2.2 | [9] |
| K. pneumoniae IR60 [blaNDM-1] | ≤20 | Varied | 3.7 | [9] |
| E. cloacae Kp114 [blaKPC] | ≤20 | Varied | 4.7 | [9] |
| K. pneumoniae ATCC BAA 2146 [blaNDM-1] | ≤20 | Varied | 1.6 | [9] |
| A. baumannii ATCC BAA 747 | ≤20 | Varied | 2.9 | [9] |
Table 5: In Vivo Efficacy of this compound in Combination with Rifampin in a Murine Pulmonary Infection Model with A. baumannii AB5075
| Treatment Group | Survival Rate | Reduction in Bacterial Burden (log10 CFU/g) vs. Vehicle Control | Reduction in Bacterial Burden (log10 CFU/g) vs. Rifampin Alone | Reference |
| This compound (60 mg/kg BID) + Rifampin (5.0 mg/kg BID) | 90% | 6.0 | 2.0 | [5][6] |
| Rifampin (5.0 mg/kg BID) alone | 50% | - | - | [5][6] |
| This compound (60 mg/kg BID) alone | 0% | - | - | [5][6] |
| Vehicle Control | 0% | - | - | [5][6] |
Experimental Protocols
Neutropenic Murine Thigh Infection Model: This model is commonly used to evaluate the efficacy of antimicrobial agents.[9] Mice are rendered neutropenic by treatment with cyclophosphamide.[9] A localized infection is established by injecting a bacterial suspension into the thigh muscle. Treatment with the antimicrobial agents is initiated at a specified time post-infection. At the end of the study, the thigh muscle is homogenized, and the bacterial load (CFU/g) is determined.[9]
Murine Pulmonary Infection Model: This model mimics respiratory tract infections.[5][6] Mice are infected via intranasal or intratracheal inoculation of a bacterial suspension. Treatment is administered at defined intervals. Efficacy is assessed by monitoring survival rates and determining the bacterial burden in the lungs at specific time points.[5][6]
Visualizing the Mechanism and Workflow
To further elucidate the function and application of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: this compound disrupts the outer membrane of Gram-negative bacteria, facilitating the entry of partner antibiotics.
Caption: A generalized workflow for assessing the in vivo efficacy of this compound in combination with a partner antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 5. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 8. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
Unveiling the Action of SPR741: A Genetic Approach to Validating its Outer Membrane Disruption Mechanism
A deep dive into the mechanism of SPR741, a novel potentiator of antibiotics, reveals a targeted disruption of the outer membrane of Gram-negative bacteria. Genetic knockout studies, particularly utilizing the Keio collection of Escherichia coli mutants, have been instrumental in validating this mechanism, pinpointing the lipopolysaccharide (LPS) core as the primary site of interaction. This guide compares this compound with its parent compound, polymyxin B (PMB), and its nonapeptide derivative (PMBN), highlighting the unique and safer profile of this compound through supporting experimental data.
This compound is a novel polymyxin B analogue designed to potentiate the activity of a broad range of antibiotics against Gram-negative bacteria[1]. Unlike its predecessor, polymyxin B, this compound exhibits minimal intrinsic antibacterial activity and, crucially, a reduced toxicity profile[2][3]. Its primary mechanism of action is the permeabilization of the bacterial outer membrane, thereby allowing co-administered antibiotics to bypass this formidable barrier and reach their intracellular targets[4][5][6]. This targeted disruption has been rigorously validated through genetic studies, which form the cornerstone of our understanding of this compound's efficacy.
Genetic Knockouts Pinpoint the Lipopolysaccharide Core as the Key Target
The most compelling evidence for this compound's mechanism comes from chemical-genetic interaction studies using the Keio collection, a library of single-gene knockout mutants of E. coli. When the Keio collection was screened in the presence of a sublethal concentration of this compound, mutants with deletions in genes involved in the biosynthesis of the LPS core were found to be exceptionally sensitized to the compound[1]. This hypersensitivity demonstrates that an intact LPS core is crucial for bacterial resistance to this compound's disruptive effects. Truncating the LPS core, therefore, exposes the outer membrane to enhanced permeabilization by this compound[7].
In contrast, similar screens with polymyxin B and polymyxin B nonapeptide did not show this unique sensitization in LPS biosynthesis knockouts, indicating a different and broader mechanism of action for these related compounds. This genetic evidence strongly supports the hypothesis that this compound's activity is predominantly focused on the outer membrane via a specific interaction with the LPS core.
Comparative Analysis: this compound vs. Polymyxin B and PMBN
The key differentiator for this compound lies in its targeted action on the outer membrane, a feature that distinguishes it from other polymyxins.
| Feature | This compound | Polymyxin B (PMB) | Polymyxin B Nonapeptide (PMBN) |
| Primary Target | Outer Membrane (LPS Core)[1] | Outer and Inner (Cytoplasmic) Membranes | Outer and Inner (Cytoplasmic) Membranes |
| Intrinsic Antibacterial Activity | Minimal[2] | High | Low |
| Cytoplasmic Membrane Depolarization | Minimal | Significant | Significant |
| Nephrotoxicity | Reduced[2][3] | High | Reduced compared to PMB |
| Sensitization of LPS Knockouts | High | Low | Low |
Table 1: Comparison of this compound, Polymyxin B, and PMBN. This table summarizes the key mechanistic and functional differences between this compound and its related polymyxin compounds, highlighting the unique outer membrane-specific action of this compound.
Experimental Validation of this compound's Mechanism
A series of key experiments have been employed to dissect and validate the mechanism of action of this compound.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Disruption of the outer membrane allows NPN to enter and intercalate into the phospholipid bilayer, resulting in a measurable increase in fluorescence. Studies have shown that this compound induces a dose-dependent increase in NPN uptake, confirming its ability to permeabilize the outer membrane[8][9].
Cytoplasmic Membrane Depolarization Assay (DiSC3(5) Assay)
To assess the impact on the inner membrane, the voltage-sensitive dye DiSC3(5) is used. This dye accumulates in polarized cytoplasmic membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence. Experiments consistently demonstrate that this compound causes minimal cytoplasmic membrane depolarization, even at high concentrations, in stark contrast to the significant depolarization induced by PMB and PMBN. This provides strong evidence for this compound's selective action on the outer membrane.
Experimental Protocols
Screening of the E. coli Keio Knockout Collection
-
Preparation of the Keio Collection: The E. coli Keio knockout collection, consisting of single-gene deletion mutants, is arrayed in 96- or 384-well plates.
-
Drug Exposure: The library is replicated onto solid agar plates containing a sub-inhibitory concentration of this compound (e.g., 8 µg/mL). Control plates without the drug are also prepared.
-
Incubation: Plates are incubated at 37°C for 24-48 hours.
-
Data Analysis: Colony size is measured using automated imaging and analysis software. Strains exhibiting a significant reduction in colony size in the presence of this compound compared to the control are identified as "sensitized" or "hypersusceptible" mutants.
-
Hit Validation: Putative hits are confirmed by re-testing in liquid broth culture to determine the minimum inhibitory concentration (MIC) of this compound for the knockout strain compared to the wild-type parent strain.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: A fresh overnight culture of the bacterial strain to be tested is diluted to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilutions: The antimicrobial agent (this compound, PMB, or a combination with another antibiotic) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizing the Mechanism and Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impeding pathways of intrinsic resistance in Escherichia coli confers antibiotic sensitization and resistance proofing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Inactivation of LPS Biosynthesis Genes in E. coli Cells Leads to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SPR741's Potentiation Effect Across Different Bacterial Species
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the potentiation effect of SPR741, a novel antibiotic adjuvant, across various Gram-negative bacterial species. This compound is a derivative of polymyxin B engineered to have minimal intrinsic antibacterial activity and reduced nephrotoxicity.[1][2] Its primary mechanism of action involves disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective.[3][4] This guide presents a compilation of experimental data, detailed methodologies for key assays, and visual representations of its mechanism and experimental workflows to support research and development efforts in combating antimicrobial resistance.
Mechanism of Action: A Two-Step Assault
This compound acts as a sensitizing agent, enabling partner antibiotics to reach their intracellular targets in Gram-negative bacteria. This process can be visualized as a two-step mechanism:
-
Outer Membrane Disruption: this compound, a cationic peptide, interacts with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS layer, leading to membrane disorganization and increased permeability.
-
Enhanced Antibiotic Influx: The compromised outer membrane allows co-administered antibiotics, which may have been previously excluded, to penetrate the cell and reach their respective targets, such as ribosomes or DNA gyrase, ultimately leading to bacterial cell death.
Caption: Mechanism of this compound potentiation.
Potentiation Effect of this compound: Quantitative Data
The potentiation effect of this compound has been demonstrated against a range of clinically relevant Gram-negative pathogens. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) of various antibiotics when used in combination with this compound.
Table 1: Potentiation of Rifampin against Acinetobacter baumannii
| Strain | Rifampin MIC (µg/mL) | Rifampin + this compound (2.0 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| AB5075 | 4.0 | 0.5 | 8 |
Data sourced from Zurawski et al., 2017.[5]
Table 2: Potentiation of Minocycline against Acinetobacter baumannii
| Strain | Minocycline MIC (µg/mL) | Minocycline + this compound (8.0 µg/mL) MIC (µg/mL) | Fold Increase in Activity |
| AB5075 | >0.5 | 0.125 | 40 |
Data sourced from a 2022 study on minocycline and this compound synergy.[1]
Table 3: Potentiation of Various Antibiotics against Multidrug-Resistant Escherichia coli Subsets
| Antibiotic | Antibiotic MIC₉₀ (µg/mL) | Antibiotic + this compound MIC₉₀ (µg/mL) | Fold Reduction in MIC₉₀ |
| Azithromycin | >16 | 2 - 4 | ≥8 - 16 |
| Fusidic Acid | >64 | 4 - 8 | ≥16 - 32 |
| Minocycline | - | 0.5 - 2 | 4 - 32 (increase in potency) |
MIC₉₀ values represent the concentration required to inhibit 90% of the tested isolates. Data for minocycline reflects an increase in potency. Data sourced from a study on this compound combinations against Enterobacteriaceae.[3]
Table 4: Potentiation of β-Lactams against ESBL-producing E. coli and K. pneumoniae
| Antibiotic Combination | Susceptibility Rate (Alone) | Susceptibility Rate (+ this compound 8 mg/L) |
| Mecillinam-SPR741 | 47.5% - 88.7% | 85.6% - 100.0% |
| Temocillin-SPR741 | 47.5% - 88.7% | 85.6% - 100.0% |
| Piperacillin-tazobactam-SPR741 | 47.5% - 88.7% | 85.6% - 100.0% |
Data sourced from a study evaluating this compound with β-lactam agents.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to assess the potentiation effect of this compound.
Minimal Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic alone and in combination with this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: A suspension of the bacterial strain is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The antibiotic is serially diluted in a 96-well microtiter plate. For combination testing, a fixed, sub-inhibitory concentration of this compound (e.g., 8 µg/mL) is added to each well containing the serially diluted antibiotic.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is employed to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with a partner antibiotic.
Caption: Workflow for a checkerboard synergy assay.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the partner antibiotic along the x-axis and serial dilutions of this compound along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated as described for MIC determination.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Assay
Time-kill curve assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
-
Culture Preparation: A logarithmic-phase bacterial culture is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Exposure to Antimicrobials: The bacterial culture is exposed to the antibiotic alone, this compound alone, and the combination of both at specific concentrations (e.g., based on their MICs). A growth control without any antimicrobial agent is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours). The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each condition. A synergistic effect is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. A bactericidal effect is defined as a ≥ 3-log₁₀ reduction in the initial inoculum.[5]
Conclusion
The data presented in this guide demonstrate that this compound is a promising antibiotic potentiator with the ability to restore the activity of various classes of antibiotics against multidrug-resistant Gram-negative bacteria. The provided experimental protocols offer a standardized framework for further investigation and comparison of this compound's efficacy with other novel adjuvants. The continued exploration of such combination therapies is a critical strategy in the fight against antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity Analysis of a New Polymyxin, this compound, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (this compound) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for SPR741
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the proper handling and disposal of SPR741, an investigational antibiotic agent. The following procedures are based on the chemical properties of this compound and standard laboratory safety protocols, as a specific Safety Data Sheet (SDS) was not publicly available at the time of this writing.
This compound is a cationic peptide derived from polymyxin B, designed to increase the permeability of the outer membrane of Gram-negative bacteria.[1] As an investigational compound, it should be handled with care in a laboratory setting. Adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection.
Handling and Storage
Before disposal, proper handling and storage of this compound are paramount. Unused or expired this compound, as well as contaminated labware, should be considered chemical waste.
| Property | Data | Reference |
| Chemical Name | This compound (also known as NAB741) | [1] |
| Chemical Class | Cationic peptide, Polymyxin B analogue | [1][2] |
| CAS Number | 1179330-52-9 | [1][3] |
| Molecular Formula | C44H73N13O13 | [3] |
| Molar Mass | 992.146 g·mol−1 | [3] |
Disposal Procedures for this compound
Given that this compound is an antibiotic agent, its disposal must be managed to prevent the development of antibiotic-resistant bacteria in the environment.[4] The following step-by-step guidance outlines the recommended disposal protocol.
Step 1: Decontamination of Liquid Waste
-
Used Culture Media: Culture media containing this compound should be treated as biohazardous and chemical waste.[4] Autoclaving can destroy pathogens but may not deactivate the antibiotic itself.[4] Therefore, after autoclaving to address biological hazards, the liquid should be collected as chemical waste.
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and should never be disposed of down the drain.[4] They must be collected in a designated, properly labeled, and sealed waste container.
Step 2: Disposal of Solid Waste
-
Contaminated Labware: All labware, including pipette tips, gloves, and vials that have come into contact with this compound, should be disposed of as solid hazardous waste.
-
Empty Containers: Containers of this compound should be thoroughly emptied. The first rinse of the container must be collected and disposed of as hazardous chemical waste.[5] For containers of highly toxic compounds, the first three rinses should be collected.[5]
Step 3: Waste Segregation and Labeling
-
Segregation: Do not mix this compound waste with other incompatible chemical wastes.[5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
Step 4: Final Disposal
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department should be contacted for specific guidance on the disposal of investigational pharmaceutical waste.[4]
-
Licensed Disposal Vendor: The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with all applicable federal, state, and local regulations.[6]
Experimental Workflow & Logical Relationships
The following diagrams illustrate the recommended workflow for the proper disposal of this compound and the logical relationship between its properties and handling procedures.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Essential Safety and Operational Guide for Handling SPR741
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of SPR741. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling
This compound is a cationic peptide derived from polymyxin B, designed to potentiate the activity of other antibiotics by disrupting the outer membrane of Gram-negative bacteria.[1][2] While engineered for reduced toxicity compared to its parent compound, proper handling is crucial to minimize exposure and ensure experimental integrity.
Personal Protective Equipment (PPE)
Given that no formal Safety Data Sheet (SDS) is publicly available, the following PPE recommendations are based on standard laboratory practices for handling peptide-based compounds and antibiotic agents.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade |
| Body Protection | Laboratory Coat | Standard length |
| Respiratory | Not generally required | Use in a chemical fume hood if creating aerosols |
Engineering Controls
-
Ventilation: Work with this compound powder should be conducted in a chemical fume hood to prevent inhalation of airborne particles. Solutions of this compound can be handled on a standard laboratory bench.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan
Storage and Stability
Proper storage is critical to maintaining the efficacy of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 1 year |
| -80°C | 2 years | |
| In Solvent | -20°C | 1 month |
| -80°C | 6 months |
Note: For solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.
Solubility Data
| Solvent | Solubility |
| DMSO | 100 mg/mL |
| Water | Limited data available, appears soluble |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste. |
| This compound Solutions | Dispose of as chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazard or chemical waste container. |
| Contaminated PPE | Dispose of in a designated laboratory waste container. |
Experimental Protocols
Mechanism of Action: Potentiation of Antibiotics
This compound acts as an antibiotic adjuvant by permeabilizing the outer membrane of Gram-negative bacteria.[1][2][3] This allows other antibiotics, which might otherwise be ineffective, to penetrate the bacterial cell and reach their intended targets.[1][2] The primary interaction is with the lipopolysaccharide (LPS) component of the outer membrane.[4]
Caption: Mechanism of this compound-mediated antibiotic potentiation in Gram-negative bacteria.
Experimental Workflow: In Vitro Synergy Testing
This workflow outlines a typical checkerboard assay to determine the synergistic activity of this compound with a partner antibiotic.
Caption: Workflow for determining in vitro synergy using a checkerboard assay.
References
- 1. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
